molecular formula C11H12N2O2 B587797 (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 CAS No. 86270-95-3

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3

Número de catálogo: B587797
Número CAS: 86270-95-3
Peso molecular: 207.247
Clave InChI: SCVLPUZALILIEN-FIBGUPNXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3, also known as (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3, is a useful research compound. Its molecular formula is C11H12N2O2 and its molecular weight is 207.247. The purity is usually 95%.
BenchChem offers high-quality (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

3-(pyridine-3-carbonyl)-1-(trideuteriomethyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O2/c1-13-6-4-9(11(13)15)10(14)8-3-2-5-12-7-8/h2-3,5,7,9H,4,6H2,1H3/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCVLPUZALILIEN-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1=O)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1CCC(C1=O)C(=O)C2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70858075
Record name 1-(~2~H_3_)Methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86270-95-3
Record name 2-Pyrrolidinone, 1-(methyl-d3)-3-(3-pyridinylcarbonyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=86270-95-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(~2~H_3_)Methyl-3-(pyridine-3-carbonyl)pyrrolidin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70858075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Molecular Weight Calculation & Application Guide: Cotinine vs. Cotinine-d3

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In quantitative bioanalysis, particularly for tobacco exposure biomarkers like Cotinine, the distinction between Average Molecular Weight (MW) and Monoisotopic Mass is not merely academic—it is the difference between accurate stoichiometry and failed assays.

This guide details the precise molecular weight calculations for Native Cotinine (


) and its stable isotope-labeled internal standard, Cotinine-d3  (

). It bridges the gap between the chemistry bench (weighing powders) and the mass spectrometer (detecting ions), providing a validated workflow for Isotope Dilution Mass Spectrometry (IDMS).

Chemical Fundamentals

To understand the mass shift, we must first establish the structural differences. Cotinine-d3 is synthesized by replacing the three hydrogen atoms on the N-methyl group with deuterium (


). This specific position is chosen because the methyl group is chemically stable and does not undergo back-exchange with protic solvents (unlike protons on the pyrrolidinone ring adjacent to the carbonyl).
Structural Comparison
FeatureNative Cotinine Cotinine-d3 (N-methyl-d3)
CAS Number 486-56-6110952-70-0
Chemical Formula


Modification None

Isotopic Purity Natural AbundanceTypically

Deuterated

The Mathematics of Mass

This section defines the two critical mass values you will encounter.

  • Average Molecular Weight: Used for gravimetric preparation (weighing the powder). It accounts for the natural abundance of all isotopes (e.g.,

    
    , 
    
    
    
    ).
  • Monoisotopic Mass: Used for Mass Spectrometry (MS) detection. It calculates the mass using only the most abundant isotope (

    
    , 
    
    
    
    ,
    
    
    ,
    
    
    ).
Atomic Weights Used
  • Hydrogen (

    
    ):  1.00783 Da
    
  • Deuterium (

    
     or D):  2.01410 Da
    
  • Carbon (

    
    ):  12.00000 Da
    
  • Nitrogen (

    
    ):  14.00307 Da
    
  • Oxygen (

    
    ):  15.99491 Da
    
Calculation: Native Cotinine ( )
  • Monoisotopic Mass Calculation:

    
    
    
    
    
  • LC-MS/MS Precursor Ion

    
    : 
    
    
    
    
Calculation: Cotinine-d3 ( )[1]
  • Monoisotopic Mass Calculation:

    
    
    
    
    
  • LC-MS/MS Precursor Ion

    
    : 
    
    
    
    
Summary Table
ParameterNative CotinineCotinine-d3Difference (

)
Average MW ( g/mol ) (For Weighing)176.22 179.24 ~3.02 g/mol
Monoisotopic Mass (Da) (Theoretical)176.0947 179.1136 3.0189 Da
Precursor Ion

(For MS Method)
177.1 180.1 3.0 m/z

Analytical Application: LC-MS/MS Protocol

Why the Mass Shift Matters

In IDMS, the internal standard must be chemically identical to the analyte (to track extraction efficiency and matrix effects) but spectrally distinct.

  • Cross-Talk Avoidance: A shift of +3 Da is sufficient to push the d3 signal beyond the natural isotopic envelope of the native cotinine (specifically the M+2 peak from

    
     or 
    
    
    
    abundance).
  • Retention Time: Deuteration can slightly shorten retention time on Reverse Phase (C18) columns due to the "Deuterium Isotope Effect" (slightly lower lipophilicity). However, for Cotinine-d3, the co-elution is usually sufficient for accurate quantification.

MRM Transitions

The following transitions are standard for Triple Quadrupole (QqQ) instruments (e.g., Sciex 6500+, Waters Xevo).

CompoundPrecursor (Q1)Product (Q3)Collision Energy (eV)Origin of Fragment
Cotinine 177.180.125-30Pyridine ring fragment
Cotinine 177.198.120-25Loss of Pyridine
Cotinine-d3 180.180.125-30Pyridine ring (Unlabeled)
Cotinine-d3 180.1101.120-25Loss of Pyridine (Retains d3)

Note: The 80.1 product ion is common to both because the pyridine ring does not carry the deuterium label. This is acceptable, but using the 101.1 fragment for d3 provides higher specificity if background noise is high.

Experimental Protocol: Stock Standard Preparation

Objective: Prepare a primary stock solution of Cotinine-d3 at 100 µg/mL (free base equivalent).

Critical Constraint: Cotinine-d3 is often supplied as a salt (e.g., Cotinine-d3 Perchlorate or Fumarate) or with specific chemical purity <100%. You must correct for this.

Step-by-Step Methodology
  • Review Certificate of Analysis (CoA):

    • Identify Chemical Purity (

      
      )  (e.g., 98%).
      
    • Identify Isotopic Purity (e.g., 99.5% atom D).

    • Identify Salt Form : If supplied as free base, Salt Factor (

      
      ) = 1.0.
      
  • Calculate Mass to Weigh: To prepare 10 mL of 100 µg/mL stock:

    
    
    
    
    
    Example: If Purity is 98% (0.98), weigh:
    
    
    .
  • Gravimetric Operation:

    • Weigh the powder using an analytical balance (readability 0.01 mg).

    • Record exact weight (e.g., 1.05 mg).

  • Dissolution:

    • Solvent: Methanol (LC-MS Grade).

    • Calculate exact volume to add to achieve 100 µg/mL based on the actual weighed mass.

  • Storage:

    • Aliquot into amber glass vials (silanized).

    • Store at -20°C (Stable for >1 year).

Visualization: Logic & Workflow

The following diagram illustrates the critical decision points where Mass vs. Weight is applied.

CotinineWorkflow cluster_native Native Analyte Path Substrate Cotinine-d3 Powder (Raw Material) Calc_Weight Calculation 1: Gravimetric Use AVERAGE MW (179.24 g/mol) Correct for Purity Substrate->Calc_Weight CoA Cert. of Analysis (Purity & Salt Form) CoA->Calc_Weight Stock_Prep Stock Preparation Dissolve in MeOH Calc_Weight->Stock_Prep Weighing Spike Sample Spiking (Serum/Urine) Stock_Prep->Spike Internal Std LC_Sep LC Separation (Reverse Phase C18) Spike->LC_Sep MS_Detect MS/MS Detection Use MONOISOTOPIC MASS Q1: 180.1 m/z -> Q3: 80.1 m/z LC_Sep->MS_Detect Elution Quant Quantification Ratio: Area(Native) / Area(d3) MS_Detect->Quant Data Processing Native_Sample Patient Sample (Unknown Conc.) Native_Sample->Spike

Caption: Workflow delineating the specific application of Average MW (for solution prep) versus Monoisotopic Mass (for MS detection) in a Cotinine IDMS assay.

References

  • Centers for Disease Control and Prevention (CDC). (2020). Laboratory Procedure Manual: Cotinine and Hydroxycotinine in Serum (Method 2017).[1] National Health and Nutrition Examination Survey (NHANES).[1][2] [Link]

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 854019, Cotinine.[Link]

  • Miller, E. I., et al. (2010). Liquid chromatography–tandem mass spectrometry method for the determination of cotinine in human plasma.[3][2][4][5][6] Journal of Chromatography B, 878(28), 2857-2862. [Link]

Sources

Understanding the racemic mixture of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth analysis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 , a critical deuterated internal standard and synthetic intermediate in tobacco alkaloid research.

Understanding the Racemic Mixture: Chemical Stability, Synthesis, and Analytical Application

Executive Summary

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 (also known as MNP-d3 ) is a stable isotope-labeled derivative of the nicotine precursor 1-methyl-3-nicotinoylpyrrolidin-2-one. It serves two primary roles in pharmaceutical and toxicological research:

  • Analytical Internal Standard (IS): Used in LC-MS/MS profiling of tobacco alkaloids and their metabolites to correct for matrix effects and recovery losses.

  • Synthetic Intermediate: A precursor in the synthesis of racemic nicotine and nornicotine derivatives.

This guide focuses on the racemic nature of the molecule.[1] Unlike stable chiral metabolites like (S)-Cotinine, MNP exists as a dynamic racemic mixture due to the high acidity of the C3 proton. Understanding this stereochemical instability is vital for accurate analytical method development.

Chemical Architecture & Stereochemical Instability

Structural Analysis

The molecule consists of a 2-pyrrolidone ring with an


-methyl group (the site of deuterium labeling, 

) and a nicotinoyl (pyridine-3-carbonyl) group attached at position 3.
  • Chemical Formula:

    
    
    
  • Molecular Weight: ~207.25 g/mol (depending on isotopic purity)

  • Key Feature: The C3 carbon is a

    
    -dicarbonyl  center. It is flanked by the pyrrolidone amide carbonyl and the nicotinoyl ketone.
    
The Mechanism of Racemization

The defining characteristic of MNP is its inability to hold a fixed chiral configuration at room temperature in solution. The proton at C3 is highly acidic (


) because its conjugate base is stabilized by resonance with both adjacent carbonyl groups.

This leads to rapid keto-enol tautomerism . Even if a pure (R) or (S) enantiomer were isolated, it would spontaneously racemize via the achiral enol intermediate, especially in the presence of trace moisture or bases.

Diagram 1: Keto-Enol Tautomerism Driving Racemization The following diagram illustrates the mechanistic pathway that forces the molecule into a racemic (R,S) mixture.

Racemization cluster_conditions Driving Forces R_Iso (R)-Isomer (Chiral Center at C3) Enol Achiral Enol Intermediate (Planar C3 = Loss of Chirality) R_Iso->Enol -H+ (Deprotonation) Enol->R_Iso +H+ S_Iso (S)-Isomer (Chiral Center at C3) Enol->S_Iso +H+ (Reprotonation) S_Iso->Enol -H+ info Thermodynamic Equilibrium: 50:50 Mixture (Racemate)

Caption: The acidic C3 proton allows reversible transition to a planar enol form, destroying stereochemical information and resulting in a thermodynamic 1:1 (racemic) mixture.

Synthesis and Deuterium Incorporation

To ensure analytical reliability, the deuterium label must be placed in a metabolically and chemically stable position. For MNP-d3, the label is located on the


-methyl group  (

) rather than the pyrrolidone ring, preventing deuterium exchange (H/D scrambling) during the tautomerization process described above.
Synthetic Pathway (Claisen Condensation)

The synthesis typically involves a base-catalyzed condensation between a nicotinic acid derivative and


-methyl-2-pyrrolidone (NMP).
  • Precursor Preparation:

    
    -N-methyl-2-pyrrolidone is prepared using 
    
    
    
    -iodomethane.
  • Condensation: The

    
    -NMP is treated with a strong base (e.g., Potassium tert-butoxide) and reacted with Methyl Nicotinate.[1]
    
  • Acidification: The resulting enolate salt is acidified to yield the neutral (R,S)-MNP-d3.

Synthesis Nicotinate Methyl Nicotinate Reaction Claisen Condensation (Base: KOtBu, Solvent: Toluene, Reflux) Nicotinate->Reaction NMP_d3 d3-N-Methyl-2-pyrrolidone (Stable Label Source) NMP_d3->Reaction Enolate Potassium Enolate Salt (Stable Solid) Reaction->Enolate - MeOH Product (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 (Racemic Mixture) Enolate->Product + HCl (Neutralization)

Caption: Synthetic route utilizing d3-NMP to introduce the stable isotopic label before the condensation step.

Analytical Application: LC-MS/MS

Role as an Internal Standard

In quantitative bioanalysis (e.g., plasma, urine), MNP-d3 is used to quantify MNP or related metabolites. Because MNP racemizes, the analytical method must either:

  • Achiral Chromatography: Elute R and S enantiomers as a single peak (most common for total quantification).

  • Chiral Chromatography: If enantiomeric separation is attempted, MNP-d3 will also split into two peaks (R-d3 and S-d3).

Critical Note: Due to the "Isotope Effect," deuterated standards may have slightly different retention times than the analyte in high-resolution chromatography. However, in standard reverse-phase LC, they typically co-elute.

Mass Spectrometry Transitions (MRM)

For a Triple Quadrupole (QqQ) instrument, the following transitions are typical. The mass shift of +3 Da distinguishes the standard from the native analyte.

CompoundPrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Structural Origin of Fragment
Native MNP 205.1

106.125Pyridine ring fragment
78.140Pyridine ring cleavage
MNP-d3 (IS) 208.1

106.1 25Pyridine ring (unlabeled)
81.1 40Pyrrolidone fragment (contains

)

Note: The product ion 106.1 is common to both because the pyridine ring is not labeled. The fragment containing the N-methyl group will show the +3 Da shift.

Experimental Protocols

Standard Preparation & Storage
  • Solubility: Soluble in Methanol, DMSO, and Acetonitrile.

  • Stock Solution: Prepare 1 mg/mL in Methanol.

  • Stability Warning: Avoid alkaline buffers. At pH > 8, the rate of racemization increases, and hydrolysis of the amide bond (ring opening) may occur. Store at -20°C.

LC-MS/MS Workflow

This protocol validates the presence of MNP in biological matrices using the d3-standard.

  • Sample Prep: Aliquot 100

    
    L plasma. Add 10 
    
    
    
    L MNP-d3 IS (100 ng/mL).
  • Extraction: Protein precipitation with 400

    
    L cold Acetonitrile. Centrifuge (10,000 x g, 5 min).
    
  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50mm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

  • Detection: ESI Positive Mode. Monitor MRM 208.1

    
     106.1 (Quantifier).
    

Workflow Sample Biological Sample (Plasma/Urine) Extract Protein Precipitation (ACN) Sample->Extract Spike Spike IS: (R,S)-MNP-d3 Spike->Extract LC LC Separation (C18 Column, Acidic pH) Extract->LC Supernatant MS MS/MS Detection (MRM Mode) LC->MS Co-elution Data Ratio Calculation (Analyte Area / IS Area) MS->Data

Caption: Analytical workflow utilizing MNP-d3 for quantitative normalization.

References

  • LGC Standards. (R,S)-1-Methyl-3-nicotinoylpyrrolidine Product Information. Retrieved from .

  • PubChem. Compound Summary for CID 4521351: (r,s)-1-methyl-3-nicotinoylpyrrolidine. National Library of Medicine. Retrieved from .

  • Google Patents. Process for preparing racemic nicotine (US20140031554A1). Describes the synthesis of MNP as a key intermediate. Retrieved from .

  • Toronto Research Chemicals. (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 Data Sheet. Retrieved from .

  • Leete, E., & Joyce, N. (1989).[2] The Formation of 1-Methyl-3-nicotinoylpyrrolidine from Nicotine-1'-oxide. Heterocycles, 29, 1335-1342.[2] (Mechanistic background on the formation of the MNP structure).

Sources

A Comprehensive Technical Guide to the Solubility and Stability of Deuterated Cotinine Standards for Quantitative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Cotinine, the primary metabolite of nicotine, serves as the definitive biomarker for quantifying exposure to tobacco and nicotine products.[][2] Its longer biological half-life (approximately 16-20 hours) compared to nicotine (2-3 hours) provides a more stable and accurate measure of exposure over time.[][2][3] In the field of bioanalysis, particularly in pharmacokinetic, toxicological, and clinical studies, the precise quantification of cotinine is paramount. This is achieved with exceptional accuracy using isotope dilution mass spectrometry, which relies on stable, isotopically labeled internal standards (IS).[4][5]

Deuterated cotinine, most commonly (±)-Cotinine-d3, is the internal standard of choice for this application.[6][7] As an ideal IS, it shares near-identical chemical and physical properties with the native analyte, ensuring it behaves consistently during sample extraction, chromatographic separation, and ionization.[4][8] This co-eluting, mass-shifted analogue allows for the correction of variability arising from matrix effects, sample preparation inconsistencies, and instrumental drift, thereby ensuring the integrity and reproducibility of quantitative data.[5]

The accuracy of any analysis, however, is fundamentally dependent on the integrity of the reference standards used. Improper handling, storage, or preparation of deuterated cotinine standards can lead to significant quantification errors. This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the solubility and stability characteristics of deuterated cotinine standards. It offers field-proven insights and detailed protocols to ensure the consistent and reliable performance of these critical reagents in demanding analytical workflows.

Physicochemical Properties & Isotopic Labeling

Understanding the fundamental properties of the deuterated standard is the first step in its proper handling. (±)-Cotinine-d3 is labeled on the N-methyl group, a design choice that is critical for its function as a robust internal standard.

PropertyValueSource
Formal Name 1-(methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinoneCayman Chemical[6]
CAS Number 110952-70-0Cayman Chemical[6]
Molecular Formula C₁₀H₉D₃N₂OCayman Chemical[6]
Formula Weight 179.2Cayman Chemical[6]
Purity ≥99% deuterated forms (d1-d3)Cayman Chemical[6]
Appearance SolidMedChemExpress, Cayman Chemical[6][9]

The Criticality of Labeling Position: Preventing H/D Exchange

The three deuterium atoms in Cotinine-d3 are covalently bonded to the carbon of the N-methyl group (-N-CD₃).[6] This position is chemically stable and non-labile. The hydrogens (or deuteriums) on this aliphatic carbon are not acidic and will not readily exchange with protons from solvents like water or methanol under typical analytical conditions. This is a crucial feature, as an unstable isotopic label that undergoes hydrogen/deuterium (H/D) back-exchange would compromise the mass difference between the analyte and the standard, invalidating the quantitative assay.[10] It is essential to select deuterated standards where the label is not on an exchangeable site, such as an -OH or -NH group.[4][10]

Solubility Profile: From Stock to Working Solutions

The accurate preparation of standard solutions begins with selecting an appropriate solvent. Deuterated cotinine, like its non-deuterated counterpart, exhibits high solubility in common polar organic solvents and limited solubility in aqueous buffers.

Quantitative Solubility Data

The following table summarizes the known solubility data for deuterated and non-deuterated cotinine. This data guides the selection of solvents for preparing concentrated stock solutions and more dilute working solutions.

CompoundSolventConcentrationNotesSource
(±)-Cotinine-d3 DMF30 mg/mL-Cayman Chemical[6]
(±)-Cotinine-d3 DMSO30 mg/mL-Cayman Chemical[6]
(±)-Cotinine-d3 Ethanol30 mg/mL-Cayman Chemical[6][11]
(±)-Cotinine-d3 PBS (pH 7.2)10 mg/mL-Cayman Chemical[6][11]
(-)-Cotinine Ethanol120 mg/mLUltrasonic assistance may be needed.MedChemExpress[9]
(-)-Cotinine DMSO65 mg/mLUse newly opened, anhydrous DMSO.MedChemExpress[9]
(-)-Cotinine MethanolSoluble-ChemicalBook[12]
(-)-Cotinine ChloroformSoluble (Sparingly)-ChemicalBook[12]

Causality Behind Solvent Choice:

  • Stock Solutions: For high-concentration stock solutions, methanol or ethanol are excellent first choices due to their high volatility, which simplifies evaporation and reconstitution steps if needed. DMSO is also effective but its low volatility can be a disadvantage in some workflows.

  • Working Solutions: Working solutions are often prepared in a solvent that matches the initial mobile phase of the LC-MS method (e.g., a mixture of water, acetonitrile, or methanol with additives like formic acid or ammonium formate).[13][14] This ensures compatibility with the analytical system and promotes good peak shape.

Experimental Protocol 1: Preparation of a Stock Standard Solution

This protocol details the gravimetric preparation of a highly accurate primary stock solution from a solid standard.

  • Equilibration: Remove the vial containing the solid deuterated cotinine standard from its -20°C storage. Allow it to sit unopened on the benchtop for at least 30 minutes to equilibrate to room temperature.

    • Rationale: This critical step prevents atmospheric moisture from condensing onto the cold, potentially hygroscopic solid, which would introduce a positive bias to the weighed mass.[15]

  • Weighing: Using a calibrated analytical balance, accurately weigh a suitable amount of the standard (e.g., 5.00 mg) into a new, clean vessel or directly into a Class A volumetric flask.

  • Dissolution: Add a small amount of the chosen high-purity solvent (e.g., methanol) to the flask to dissolve the solid completely. Gentle vortexing or sonication can be used to aid dissolution.

  • Dilution to Volume: Once the solid is fully dissolved, carefully add the same solvent to bring the solution to the final volume mark on the volumetric flask.

  • Mixing: Stopper the flask and mix the solution thoroughly by inverting it 15-20 times to ensure homogeneity.[15]

  • Transfer & Storage: Immediately transfer the stock solution into a labeled, airtight, amber glass vial to protect it from light and prevent solvent evaporation. Store under the recommended conditions (see Section 3).

Experimental Protocol 2: Preparation of Working Standard Solutions

Working solutions are prepared by serially diluting the stock solution.

  • Equilibration: Allow the primary stock solution to warm to room temperature before opening.

  • Dilution: Using calibrated pipettes, transfer a precise volume of the stock solution into a new volumetric flask.

  • Final Volume: Dilute to the mark with the appropriate solvent (e.g., mobile phase A or a specific water/organic solvent ratio).

  • Mixing & Storage: Mix thoroughly and transfer to a labeled autosampler vial. Prepare working solutions fresh as needed or as stability data permits to minimize the risk of degradation or adsorption to container walls, especially at low concentrations.[15][16]

G cluster_prep Solution Preparation Workflow solid Solid Standard (-20°C Storage) equilibrate Equilibrate Vial to Room Temp solid->equilibrate 1. weigh Accurately Weigh Standard equilibrate->weigh 2. dissolve Dissolve in Organic Solvent (e.g., Methanol) weigh->dissolve 3. dilute_stock Dilute to Volume (Class A Flask) dissolve->dilute_stock 4. stock Primary Stock Solution (e.g., 1 mg/mL) dilute_stock->stock 5. Mix & Store equilibrate_stock Equilibrate Stock to Room Temp stock->equilibrate_stock 6. pipette Pipette Aliquot of Stock equilibrate_stock->pipette 7. dilute_working Dilute with Assay- Compatible Solvent pipette->dilute_working 8. working Working Standard (e.g., 1 µg/mL) dilute_working->working 9. Mix & Use

Caption: Workflow for preparing stock and working solutions.

Stability Assessment: Ensuring Standard Integrity Over Time

The chemical stability of cotinine is inherently high, a property that extends to its deuterated analogues.[17][18] However, proper storage is non-negotiable to preserve its concentration and isotopic purity over the long term.

Storage Conditions & Duration

The stability of a standard is highly dependent on its form (solid vs. solution) and storage temperature.

FormStorage Temp.DurationKey ConsiderationsSource
Solid -20°C≥ 4 yearsShipped at room temp, indicating good short-term stability.Cayman Chemical[6]
Stock Solution (in organic solvent)-80°C≥ 6 monthsRecommended for long-term archival storage. Protect from light.MedChemExpress[9]
Stock Solution (in organic solvent)-20°C1-3 monthsSuitable for frequently used stocks. Protect from light.MedChemExpress, Refubium[9][19]
Working Solution (in aqueous buffer)2-8°C≤ 1 dayProne to microbial growth and degradation. Prepare fresh.Cayman Chemical[11]
In Matrix (Plasma/Saliva)Room Temp (~25°C)Up to 21 daysHigh stability demonstrated for cotinine.PMC[20][21]
In Matrix (Plasma/Saliva)4°CUp to 21 daysHigh stability demonstrated for cotinine.PMC[20][21]
In Matrix (Plasma)-70°C / -80°CLong-termStandard practice for biobanking.PhenX Toolkit, PMC[20][22]

Causality Behind Storage Choices:

  • Low Temperature (-20°C to -80°C): Drastically slows down chemical degradation pathways and reduces solvent evaporation, preserving the concentration of the standard.[16][23]

  • Amber Vials/Light Protection: Cotinine has a UV absorbance maximum around 260 nm.[24][25] Protecting solutions from light, especially UV light, prevents potential photochemical degradation over time.[9][26]

  • Aqueous Instability: Aqueous solutions, especially those near neutral pH, are more susceptible to microbial growth than pure organic solvents. For this reason, aqueous working solutions should be prepared fresh daily.[11]

Freeze-Thaw Stability

Repeatedly freezing and thawing stock solutions can compromise their integrity. While cotinine is robust, it is best practice to minimize these cycles. Studies have shown that cotinine in plasma is stable for at least three freeze-thaw cycles without significant degradation.[19][27]

  • Self-Validating Protocol: To avoid repeated cycling of the primary stock, dispense it into smaller single-use aliquots upon initial preparation. This ensures that the main stock is only thawed once for each new set of working standards prepared.

G cluster_storage Storage & Handling Decision Tree start Need to Use Standard? is_solid Is the standard in solid form? start->is_solid store_solid Store at -20°C in original vial. is_solid->store_solid No (already a solution) prep_stock Prepare Stock Solution (Protocol 1) is_solid->prep_stock Yes is_stock Is it a concentrated stock solution? store_solid->is_stock prep_stock->is_stock long_term Long-term storage? (>1 month) is_stock->long_term Yes is_working Is it a dilute working solution? is_stock->is_working No store_80 Aliquot & Store at -80°C (Protect from light) long_term->store_80 Yes store_20 Store at -20°C (Protect from light) long_term->store_20 No (frequent use) is_aqueous Is the solvent primarily aqueous? is_working->is_aqueous Yes use_fresh Prepare fresh daily. Store at 2-8°C short-term. is_aqueous->use_fresh Yes use_soon Use within stability limits. Store at 2-8°C in autosampler. is_aqueous->use_soon No (organic)

Caption: Decision tree for proper storage and handling.

Experimental Protocol 3: Verification of Isotopic Stability (H/D Exchange)

While Cotinine-d3 is inherently stable, this protocol can be used to empirically verify the absence of H/D exchange under your specific, and perhaps harsh, sample preparation conditions.

  • Sample Preparation: Spike the deuterated cotinine standard into a blank matrix (e.g., plasma, urine) at a concentration typical for your analytical method.[15]

  • Incubation: Incubate this sample under the most extreme conditions of your sample preparation workflow (e.g., highest temperature, longest time, most acidic or basic pH).

  • Analysis: Analyze the sample using high-resolution mass spectrometry (HRMS) if available, or by monitoring for any signal at the mass of the non-deuterated analyte that might arise from complete exchange.

  • Evaluation: Compare the isotopic profile or signal ratio to a control sample that was not subjected to the harsh incubation. A significant change in the isotopic distribution or a decrease in the deuterated signal relative to a non-deuterated spike would indicate that exchange is occurring.[15] For Cotinine-d3, no significant exchange is expected.

Troubleshooting Analytical Issues

Inaccurate quantitative results can often be traced back to issues with standard solubility or stability. The following decision tree provides a logical framework for troubleshooting.

G cluster_is IS Response Issues cluster_ratio Ratio Inconsistency start Problem: Inaccurate Quantitative Results check_is Is the Internal Standard (IS) response low or erratic? start->check_is check_ratio Is the Analyte/IS ratio inconsistent? start->check_ratio check_is->check_ratio No precip Did the IS precipitate out of working solution? check_is->precip Yes stock_issue Is the stock solution concentration correct? check_ratio->stock_issue Yes degrade Could the working solution have degraded? precip->degrade No sol_issue Action: Check solvent compatibility. Prepare fresh in a different solvent (e.g., higher organic %). precip->sol_issue Yes stability_issue Action: Prepare fresh working solution from stock. Check storage conditions (age, temp, light). degrade->stability_issue Yes hd_exchange Is H/D exchange possible in the matrix? stock_issue->hd_exchange No stock_verify Action: Verify stock via UV-Vis or prepare a new stock solution from solid. Check for evaporation. stock_issue->stock_verify Yes hd_verify Action: Perform H/D exchange verification (Protocol 3). Unlikely for Cotinine-d3. hd_exchange->hd_verify Yes

Caption: Troubleshooting guide for common analytical issues.

Conclusion

Deuterated cotinine standards are indispensable tools for the accurate bioanalysis of nicotine exposure. Their utility, however, is directly tied to their integrity, which is maintained through meticulous handling and storage practices. This guide has established that:

  • Solubility: Deuterated cotinine is highly soluble in common organic solvents like methanol, ethanol, and DMSO, making them ideal for preparing concentrated stock solutions. Aqueous solubility is lower, necessitating careful preparation of working solutions, preferably fresh daily.

  • Stability: The solid standard is exceptionally stable, with a shelf life of several years when stored at -20°C.[6] Stock solutions in organic solvents are stable for months when stored at -20°C to -80°C and protected from light.[9] The N-CD₃ isotopic label is chemically robust and not susceptible to H/D exchange under standard analytical conditions.

By adhering to the protocols and best practices outlined in this guide, researchers can ensure the accuracy of their deuterated cotinine standards, which forms the foundation for producing reliable, reproducible, and high-quality quantitative data in their studies.

References

  • Cotinine Hydroxylase CotA Initiates Biodegradation of Wastewater Micropollutant Cotinine in Nocardioides sp. Strain JQ2195. PMC. [Link]

  • Overview of Cotinine Cutoff Values for Smoking Status Classification. MDPI. [Link]

  • Stability of the Nicotine Metabolite Ratio in Smokers of Progressively Reduced Nicotine Content Cigarettes. Ovid. [Link]

  • Primary pathways of nicotine oxidation. ResearchGate. [Link]

  • Cotinine: Pharmacologically Active Metabolite of Nicotine and Neural Mechanisms for Its Actions. Frontiers. [Link]

  • How Storage standard water for IRMS analysis?. ResearchGate. [Link]

  • Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry. PMC. [Link]

  • Stability of Varenicline Concentration in Saliva Over 21 Days at Three Storage Temperatures. PMC. [Link]

  • Stability of the Nicotine Metabolite Ratio in Ad Libitum and Reducing Smokers. PMC. [Link]

  • Effect of Sample Storage Conditions on Measurements of Salivary Cotinine Levels. PMC. [Link]

  • Deuterated Standards for LC-MS Analysis. ResolveMass Laboratories Inc.. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. YouTube. [Link]

  • Determination of cotinine in human urine by high-performance liquid chromatography. Journal of Food and Drug Analysis. [Link]

  • (PDF) Effect of Sample Storage Conditions on Measurements of Salivary Cotinine Levels. ResearchGate. [Link]

  • How To Properly Store Your Radiolabeled Compounds. Moravek. [Link]

  • Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans. Refubium - Freie Universität Berlin. [Link]

  • Evaluation of Dried Urine Spot Method to Screen Cotinine among Tobacco Dependents: An Exploratory Study. PMC. [Link]

  • A cotinine in freeze-dried urine reference material. NIST. [Link]

  • Test-Retest Reliability and Stability of the Nicotine Metabolite Ratio Among Treatment-Seeking Smokers. PMC. [Link]

  • Determination of nicotine related impurities in nicotine pouches and tobacco containing products by liquid chromatography tandem. CORESTA. [Link]

  • Substantial Equivalence Reports: Recommended requirements for stability testing of smokeless tobacco products. Food and Drug Administration. [Link]

  • Cotinine | C10H12N2O | CID 854019. PubChem - NIH. [Link]

  • Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. PMC - NIH. [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. GSC Biological and Pharmaceutical Sciences. [Link]

  • Laboratory Procedure Manual. PhenX Toolkit. [Link]

  • Production and Application of Stable Isotope-Labeled Internal Standards for RNA Modification Analysis. PMC. [Link]

  • How To Store Standard Solutions: Stability, Containers, Light Protection, And Temperature Control. ALWSCI. [Link]

Sources

Technical Guide: (R,S)-Cotinine-d3 vs. Pure Isomers in Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a direct, high-level analysis for researchers and analytical chemists. It bypasses generic introductions to focus on the critical decision matrix: when to use the racemic isotope-labeled standard versus the enantiopure form.

Content Type: Technical Whitepaper | Topic: Internal Standard Selection Strategy Audience: DMPK Scientists, Toxicologists, Analytical Chemists

Executive Summary: The Decision Matrix

In the quantification of Cotinine (the primary metabolite of nicotine), the choice between the racemic internal standard ((R,S)-Cotinine-d3 ) and the enantiopure form ((S)-Cotinine-d3 ) is dictated strictly by the chromatographic mode—Achiral vs. Chiral .

  • For Standard Tobacco Exposure (Achiral LC-MS/MS): Use (R,S)-Cotinine-d3 .

    • Reasoning: In achiral environments, enantiomers co-elute perfectly. The racemic standard is cost-effective ($) and provides identical ionization correction to the pure isomer.

  • For Synthetic Nicotine/Metabolic Profiling (Chiral LC-MS/MS): Use (S)-Cotinine-d3 (or the specific isomer of interest).

    • Reasoning: Chiral columns separate enantiomers.[1][2][3] A racemic IS will split into two peaks (R and S). If you quantify natural (S)-cotinine using the total area of a racemic IS, or the wrong IS peak, your quantitation will be invalid due to retention time mismatches and potential matrix effect variations.

Scientific Foundation: Stereochemistry & Metabolism

To make an informed experimental choice, one must understand the biological source of the analyte.

The Dominance of the (S)-Isomer

Nicotine in tobacco is


 the (S)-(-)-enantiomer . Consequently, the primary metabolite found in the serum, urine, and saliva of smokers is (S)-(-)-Cotinine .
  • Metabolic Route: (S)-Nicotine

    
     (S)-Cotinine.
    
  • The (R)-Isomer: (R)-Cotinine is negligible in tobacco users but is increasingly relevant due to synthetic nicotine (often racemic) in e-liquids.

The Internal Standard (IS) Role

The IS corrects for:

  • Extraction Efficiency: Loss of analyte during SPE/LLE.

  • Matrix Effects: Ion suppression/enhancement in the ESI source.

  • Injection Variability.

Critical Axiom: The IS must behave exactly like the analyte in the chosen analytical system.

Scenario A: Achiral LC-MS/MS (The Industry Standard)

Context: High-throughput toxicology, CDC biomonitoring, clinical trials.

In an achiral system (e.g., C18 or HILIC columns), the stationary phase does not discriminate between optical isomers. The physical properties (LogP, pKa) of (R) and (S) cotinine are identical.

Why (R,S)-Cotinine-d3 Works

When you spike a sample containing natural (S)-Cotinine with racemic (R,S)-Cotinine-d3:

  • Co-elution: The (S)-analyte, (S)-IS, and (R)-IS all elute at the exact same Retention Time (RT).

  • Mass Spec Detection: The Mass Spectrometer distinguishes them solely by mass (

    
     177 vs 
    
    
    
    180), not geometry.
  • Result: The total ion current (TIC) for the IS represents the sum of both enantiomers, which perfectly overlaps the analyte peak.

Workflow Visualization

The following diagram illustrates the logic flow for Achiral analysis.

AchiralWorkflow Sample Biological Sample (Contains (S)-Cotinine) Spike Spike IS: (R,S)-Cotinine-d3 Sample->Spike Extraction SPE / LLE (No Chiral Selection) Spike->Extraction LC Achiral LC (C18) Enantiomers Co-elute Extraction->LC MS MS/MS Detection (MRM Mode) LC->MS Single Peak (RT 2.5 min) Data Quantification Ratio: Analyte Area / Total IS Area MS->Data

Figure 1: In achiral chromatography, the racemic IS behaves as a single entity, providing valid correction for the (S)-analyte.

Validated Protocol: Achiral Quantification (Serum)

Based on CDC Laboratory Procedure Manuals.

  • Sample: 200

    
    L Serum.
    
  • IS Spiking: Add 20

    
    L of (R,S)-Cotinine-d3  (100 ng/mL).
    
  • Equilibration: 15 mins (Critical for IS binding to matrix proteins).

  • Extraction (SLE - Supported Liquid Extraction):

    • Load sample onto SLE+ cartridge.

    • Elute with 1 mL Dichloromethane (DCM).

    • Evaporate to dryness; reconstitute in Mobile Phase.

  • LC Conditions:

    • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18).

    • Mobile Phase: Ammonium Acetate (pH 9) / Methanol Gradient.

  • MS/MS Transitions:

    • Analyte:

      
      
      
    • IS:

      
      
      

Scenario B: Chiral LC-MS/MS (Specialized Applications)

Context: Differentiating tobacco use from synthetic nicotine (e-cigs), metabolic phenotyping.

In a chiral system (e.g., Polysaccharide-based columns), the stationary phase interacts differently with the spatial arrangement of the isomers.

The Pitfall of Racemic IS

If you use (R,S)-Cotinine-d3 in a chiral method:

  • Separation: The IS will split into two distinct peaks: (S)-d3 (e.g., RT 4.0 min) and (R)-d3 (e.g., RT 4.5 min).

  • Matrix Mismatch: If the matrix effect (ion suppression) varies between 4.0 and 4.5 min, the (R)-IS peak cannot correct for the (S)-Analyte.

  • Data Processing Risk: You must manually ensure you are integrating the correct IS isomer peak. Integrating the total area (R+S) will dilute the signal-to-noise ratio and introduce error.

Recommendation: Use Pure (S)-Cotinine-d3 . It elutes exactly with the natural analyte, ensuring the IS experiences the exact same matrix suppression at the exact same moment.

Chiral Separation Logic

ChiralWorkflow Input Sample: (S)-Cotinine Choice Select Internal Standard Input->Choice Racemic Option A: (R,S)-Cotinine-d3 Choice->Racemic Pure Option B: (S)-Cotinine-d3 Choice->Pure ChiralCol1 Chiral Column Racemic->ChiralCol1 Result1 Result: Two IS Peaks (R)-d3 & (S)-d3 ChiralCol1->Result1 Risk RISK: Must integrate only (S)-d3. Matrix effects may differ at (R) time. Result1->Risk ChiralCol2 Chiral Column Pure->ChiralCol2 Result2 Result: Single IS Peak Co-elutes with Analyte ChiralCol2->Result2

Figure 2: In chiral chromatography, using a racemic IS introduces complexity and potential error. Pure isomers are preferred.

Comparative Data & Specifications

Feature(R,S)-Cotinine-d3 (Racemic)(S)-Cotinine-d3 (Pure Isomer)
CAS Number 1189320-98-6 (Generic d3)110952-70-0 (Specific S-d3)
Primary Use Routine Clinical/Tox (Achiral)Research/Synthetic Nicotine (Chiral)
Cost Factor Low (1x)High (3x - 5x)
Achiral Suitability Excellent (Co-elutes)Excellent (Co-elutes)
Chiral Suitability Poor (Splits into 2 peaks)Excellent (Single peak match)
Source Total SynthesisChiral Synthesis or Resolution

References

  • Centers for Disease Control and Prevention (CDC). (2020). Laboratory Procedure Manual: Cotinine and Hydroxycotinine in Serum (Method 2000.02). National Health and Nutrition Examination Survey.[4][5] Retrieved from [Link]

  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005).[6] Metabolism and Disposition Kinetics of Nicotine.[6][7] Pharmacological Reviews, 57(1), 79–115.[6] Retrieved from [Link]

  • Benowitz, N. L., Hukkanen, J., & Jacob, P. (2009). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers.[7] Handb Exp Pharmacol, (192), 29–60. Retrieved from [Link]

  • Sgontz, N., et al. (2024). Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules, 29(15). Retrieved from [Link]

  • Miller, E. I., et al. (2014). Determination of cotinine by LC-MS-MS with automated solid-phase extraction. Journal of Analytical Toxicology, 38(4), 211-218. Retrieved from [Link]

Sources

Advanced Toxicological Profiling of Synthetic Nicotine: The Role of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Applications of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 in Toxicology Content Type: In-Depth Technical Guide Audience: Researchers, Analytical Toxicologists, and Drug Development Professionals

Executive Summary: The Shift to Synthetic Purity

The landscape of nicotine toxicology has shifted dramatically with the rise of Synthetic Nicotine (Tobacco-Free Nicotine, TFN) . Unlike natural nicotine extracted from tobacco, which carries a fingerprint of minor alkaloids (anabasine, anatabine), synthetic nicotine is produced via chemical condensation. This process eliminates tobacco-specific nitrosamines (TSNAs) but introduces a new class of process impurities unknown in traditional toxicology.

(R,S)-1-Methyl-3-nicotinoylpyrrolidone is a critical intermediate and marker impurity in the synthesis of racemic nicotine. Its deuterated isotopologue, (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 , serves as the definitive Internal Standard (IS) for quantifying this impurity. This guide details the application of this stable isotope in LC-MS/MS workflows to validate the purity of synthetic nicotine products and distinguish them from tobacco-derived sources.

Chemical Identity & Mechanistic Relevance[1][2][3]

The Molecule

(R,S)-1-Methyl-3-nicotinoylpyrrolidone (often abbreviated as MNP ) is distinct from the major metabolite Cotinine. While Cotinine is a metabolic oxidation product, MNP is a synthetic precursor formed during the condensation of nicotinic acid derivatives with N-methyl-2-pyrrolidone.

Feature(R,S)-1-Methyl-3-nicotinoylpyrrolidoneCotinine
CAS No. 125630-28-6 (Unlabeled) / 86270-95-3 (d3)486-56-6
Structure 1-Methyl-3-(3-pyridylcarbonyl)-2-pyrrolidinone1-Methyl-5-(3-pyridyl)-2-pyrrolidinone
Origin Synthetic Impurity (Chemical Synthesis)Metabolite (CYP2A6 Oxidation)
Linker Carbonyl (-C=O-) at C3Direct bond at C5
Role Marker for Synthetic NicotineMarker for Nicotine Exposure
The "d3" Advantage in Mass Spectrometry

In complex matrices like e-liquids (PG/VG ratios) or biological plasma, ionization suppression is a major source of error. The -d3 isotopologue (Deuterium labeled on the N-methyl group) provides:

  • Co-Elution: It elutes at the exact retention time as the analyte, experiencing the exact same matrix effects.

  • Mass Shift: A +3 Da shift (m/z 204.1 → 207.1) allows for interference-free Selected Reaction Monitoring (SRM).

  • Normalization: It corrects for extraction efficiency losses during sample preparation.

Mechanistic Pathway: Origin of the Impurity

To understand why we test for this, we must visualize the synthesis route. MNP is the "condensed intermediate" before the reduction step that yields Nicotine.

NicotineSynthesis Nicotinate Ethyl Nicotinate Intermediate (R,S)-1-Methyl-3- nicotinoylpyrrolidone (THE ANALYTE) Nicotinate->Intermediate Condensation (Strong Base) NMP N-Methyl-2-pyrrolidone NMP->Intermediate Nicotine Synthetic Nicotine (Racemic) Intermediate->Nicotine Reduction (Na2S2O4 or H2/Pd) Impurity Residual Impurity in Final Product Intermediate->Impurity Incomplete Reduction

Figure 1: The formation pathway of (R,S)-1-Methyl-3-nicotinoylpyrrolidone during synthetic nicotine production. Incomplete reduction leaves this molecule as a contaminant.

Experimental Protocol: LC-MS/MS Quantification

Objective: Quantify trace MNP levels in e-liquid formulations using Isotope Dilution Mass Spectrometry (IDMS).

Reagents & Standards
  • Analyte Standard: (R,S)-1-Methyl-3-nicotinoylpyrrolidone (TRC-M323432 or equivalent).

  • Internal Standard: (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 (99 atom % D).[]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

Sample Preparation (Dilute-and-Shoot)
  • Weighing: Accurately weigh 50 mg of E-liquid sample into a centrifuge tube.

  • Spiking (The Critical Step): Add 50 µL of IS Working Solution (10 µg/mL d3-MNP in Methanol).

    • Why? Adding IS before dilution ensures it compensates for any pipetting errors or solubility issues downstream.

  • Dilution: Dilute to 10 mL with 50:50 Methanol:Water. Vortex for 30 seconds.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter into an amber LC vial.

LC-MS/MS Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is preferred due to the polarity of the pyrrolidone ring. (e.g., Waters XBridge Amide, 2.1 x 100 mm).

  • Ionization: ESI Positive Mode.

  • Transitions (MRM):

CompoundPrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)
MNP (Analyte) 205.1106.13025
205.178.13035
MNP-d3 (IS) 208.1109.13025

Data Interpretation & Validation

Calibration Logic

Construct a calibration curve by plotting the Area Ratio (AreaAnalyte / AreaIS) against the Concentration Ratio .

  • Linearity: R² > 0.995 is expected.

  • Weighting: 1/x² weighting is recommended to improve accuracy at the Lower Limit of Quantitation (LLOQ).

Distinguishing Sources

The presence of (R,S)-1-Methyl-3-nicotinoylpyrrolidone is a binary marker :

  • Tobacco-Derived Nicotine: MNP should be Absent (< LOD). Tobacco plants do not synthesize this specific intermediate.

  • Synthetic Nicotine: MNP is often present at trace levels (0.1% - 0.5%) depending on the purification grade.

Analytical Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Quantification Sample Unknown Sample (E-liquid/Plasma) Extract Extraction/Dilution Sample->Extract IS_Spike Spike with IS: MNP-d3 IS_Spike->Extract LC HILIC Separation Extract->LC MS ESI+ Detection (MRM Mode) LC->MS Chrom Chromatogram Integration MS->Chrom Calc Calculate Ratio: Area(Analyte) / Area(d3) Chrom->Calc Result Final Concentration Calc->Result

Figure 2: Isotope Dilution Mass Spectrometry (IDMS) workflow ensuring high-precision quantification.

Toxicological Implications

While primarily a quality marker, the toxicology of MNP itself is under scrutiny.

  • Structural Alerts: The molecule contains a reactive carbonyl and a pyridine ring, sharing structural similarity with Myosmine , which can undergo nitrosation to form TSNAs (like NNN) in vivo.

  • Metabolic Fate: Research suggests MNP may be metabolized via ring opening or further oxidation, potentially contributing to the total oxidative stress load in vapers using synthetic nicotine.

  • Regulatory Compliance: The FDA's PMTA process for synthetic nicotine products requires a full impurity profile. MNP is a "fingerprint" impurity that must be characterized and risk-assessed.

References

  • Toronto Research Chemicals. (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 Product Data Sheet. Retrieved from

  • LGC Standards. Reference Standards for Nicotine Impurities. Retrieved from

  • US Patent 20160326134A1. Synthesis and resolution of nicotine. (Describes the formation of 1-methyl-3-nicotinoyl-2-pyrrolidone intermediate). Retrieved from

  • Hatsukami, D. K., et al. (2022). Toxicants in Tobacco and Nicotine Products. (Contextualizing synthetic impurities).
  • Sigma-Aldrich. Cotinine-d3 vs Synthetic Impurities. Retrieved from

Sources

Safety Data Sheet (SDS) highlights for Cotinine-d3 reference materials

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Cotinine-d3 Reference Materials

Introduction: The Role and Nature of Cotinine-d3 in Modern Research

Cotinine-d3, the deuterated analogue of cotinine, serves as an indispensable internal standard in bioanalytical and forensic toxicology.[1][2][3] Cotinine is the primary metabolite of nicotine, and its quantification in biological matrices like urine, blood, and saliva is the gold standard for assessing tobacco smoke exposure.[4][5] The incorporation of three deuterium atoms on the N-methyl group (a mass shift of M+3) provides a distinct mass spectrometric signature, enabling precise and accurate quantification of endogenous cotinine using isotope dilution mass spectrometry.[2]

While deuterium is a stable, non-radioactive isotope, it is crucial to recognize that the fundamental toxicological profile of Cotinine-d3 is governed by its parent molecule, cotinine.[6] Therefore, a thorough understanding of its Safety Data Sheet (SDS) is not merely a regulatory formality but a cornerstone of safe laboratory practice. This guide deconstructs the SDS for Cotinine-d3, providing field-proven insights for researchers, scientists, and drug development professionals to ensure both personnel safety and the integrity of the reference material.

Part 1: GHS Hazard Identification and Classification

The Globally Harmonized System (GHS) provides a standardized framework for communicating chemical hazards. For Cotinine-d3, the presentation of hazards is highly dependent on its physical form: a neat (solid) material or a solution in a solvent like methanol.

Case Study 1: Cotinine-d3 (Solid/Neat Form)

When supplied as a solid, Cotinine-d3 presents a moderate hazard profile.

Table 1: GHS Classification Summary for Solid (±)-Cotinine-d3

GHS ElementClassificationDescriptionSource(s)
Pictogram Exclamation MarkDenotes skin/eye irritation, skin sensitization, acute toxicity (harmful), narcotic effects, or respiratory tract irritation.[7][8]
Signal Word Warning Indicates a less severe hazard level.[7][8]
Hazard Statements H302Harmful if swallowed.[7][8][9]
H315Causes skin irritation.[7][8][9]
H319Causes serious eye irritation.[7][8][9]
H335May cause respiratory irritation.[7][8][9]
Hazard Class Acute Toxicity 4 (Oral), Skin Irritant 2, Eye Irritant 2/2A, STOT SE 3Specific classifications under the GHS framework.[7][8]
  • Expert Insight: The primary risks associated with solid Cotinine-d3 stem from direct contact and inhalation of dust particles. The "Harmful if swallowed" (H302) classification underscores the importance of preventing ingestion, while the irritation warnings (H315, H319, H335) necessitate careful handling to avoid contact with skin, eyes, and the respiratory system.[7][9]

Case Study 2: Cotinine-d3 (in Methanol Solution)

Certified reference materials are often supplied in a solvent matrix. When dissolved in methanol, the hazard profile is significantly elevated and dominated by the solvent.

Table 2: GHS Classification Summary for (±)-Cotinine-d3 in Methanol (e.g., 100 µg/mL)

GHS ElementClassificationDescriptionSource(s)
Pictograms Flame, Skull and Crossbones, Health HazardDenotes flammability, acute toxicity (fatal or toxic), and specific target organ toxicity.[10]
Signal Word Danger Indicates a more severe hazard level.[10]
Hazard Statements H225Highly flammable liquid and vapor.[10]
H301 + H311 + H331Toxic if swallowed, in contact with skin or if inhaled.[10]
H370Causes damage to organs (specifically the eyes).[10]
Hazard Class Flammable Liquid 2, Acute Toxicity 3 (Oral, Dermal, Inhalation), STOT SE 1Specific classifications under the GHS framework.[10]
  • Expert Insight: The "Danger" signal word and the "Skull and Crossbones" pictogram immediately alert the user to a high acute toxicity risk.[10] The flammability of methanol (Flash Point: ~9.7 °C) introduces a fire hazard not present with the solid form.[10] The primary danger shifts from irritation to systemic toxicity and flammability, requiring more stringent engineering controls.

Caption: GHS Hazard Communication Workflow.

Part 2: Safe Handling, Storage, and Disposal

A proactive approach to safety involves integrating SDS information into daily laboratory workflows.

Engineering Controls and Personal Protective Equipment (PPE)

The principle of causality dictates that the controls implemented must directly mitigate the identified hazards.

  • Ventilation: For solid Cotinine-d3, handling on an open bench may be acceptable for small quantities, but a chemical fume hood is recommended to mitigate inhalation of dust (H335).[9][11] For methanol solutions, a chemical fume hood is mandatory to control toxic vapors (H331) and flammable fumes (H225).[11][12]

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement for handling the solid.[6] When handling the toxic and flammable methanol solution, chemical splash goggles are required.[11]

  • Hand Protection: Chemically resistant gloves, such as nitrile, are essential to prevent skin contact (H315 for solid, H311 for solution).[6][13] Always check the glove manufacturer's compatibility chart for the specific solvent being used.

  • Protective Clothing: A standard lab coat should be worn at all times.[13]

Storage Integrity for a Deuterated Standard

Proper storage is paramount for maintaining the chemical and isotopic integrity of Cotinine-d3.

  • Temperature: Store refrigerated at temperatures specified by the manufacturer, typically -20°C for long-term stability or 2-8°C for shorter periods.[1][4][14]

  • Atmosphere: To prevent isotopic dilution via hydrogen-deuterium (H/D) exchange, protect the material from moisture.[6][14][15] Store in tightly sealed containers. For highly sensitive work, storage in a desiccator or under an inert atmosphere (e.g., argon) is best practice.[6][15]

  • Light: Protect from light by storing in the original amber vial or an opaque container.[6][14]

  • Protocol for Use: Before opening, always allow the container to equilibrate to room temperature.[14][15] This critical step prevents atmospheric moisture from condensing on the cold solid, which would compromise isotopic purity.

Waste Disposal

Cotinine-d3 and any materials contaminated with it must be disposed of as hazardous chemical waste.[6]

  • Never pour Cotinine-d3 down the drain.[6] Cotinine is water-soluble and can persist in aquatic environments.[16]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Given its relation to nicotine, it may fall under specific hazardous waste codes (e.g., P075 for nicotine waste), and institutional EHS (Environment, Health & Safety) departments should be consulted.[11][17]

RiskAssessmentWorkflow cluster_solid Solid Form Handling cluster_solution Methanol Solution Handling start Start: Handling Cotinine-d3 sds Review SDS & Identify Form start->sds decision Solid or Solution? sds->decision ppe_solid PPE: - Nitrile Gloves - Safety Glasses - Lab Coat decision->ppe_solid Solid ppe_solution PPE: - Nitrile Gloves - Splash Goggles - Lab Coat decision->ppe_solution Solution eng_solid Controls: - Weigh in ventilated area - Fume hood for dust ppe_solid->eng_solid storage_solid Storage: - Tightly sealed - Refrigerated (-20°C) - Protect from light/moisture eng_solid->storage_solid end End: Proceed with Experiment storage_solid->end eng_solution Controls: - MANDATORY Fume Hood - No ignition sources ppe_solution->eng_solution storage_solution Storage: - Tightly sealed - Refrigerated (-20°C) - Flammable Cabinet eng_solution->storage_solution storage_solution->end

Caption: Risk Assessment Workflow for Cotinine-d3.

Part 3: Emergency Procedures and First Aid

Rapid and correct response to an exposure or spill is critical. The following measures are based on standard laboratory first aid protocols and SDS recommendations.[9][18]

Table 3: First-Aid Measures for Cotinine-d3 Exposure

Exposure RouteFirst-Aid ProtocolCausality & Rationale
Eye Contact Immediately rinse cautiously with plenty of water for at least 15 minutes, holding eyelids open.[8][9][18] Remove contact lenses if present and easy to do.[9][19] Seek medical attention.[9][18]The goal is to physically remove the irritant (H319) from the eye surface as quickly as possible to minimize damage. Prolonged rinsing is necessary to ensure complete removal.
Skin Contact Take off contaminated clothing immediately.[20] Wash the affected area thoroughly with soap and plenty of water.[9][18] Seek medical attention if irritation develops or persists.[8][9]Washing with soap and water removes the harmful substance to prevent further absorption (H311) or irritation (H315).
Inhalation Move the person to fresh air and keep them comfortable for breathing.[9][11][18] If breathing is difficult or stops, provide artificial respiration.[9][11] Call a physician or poison control center.[9][18][19]This removes the individual from the source of the respiratory irritant (H335) or toxic vapor (H331). Supplying fresh air is the immediate priority.
Ingestion Rinse mouth thoroughly with water.[9][18] Do NOT induce vomiting. [8][21] Call a physician or Poison Control Center (1-800-222-1222) immediately.[9][20][21]Inducing vomiting can cause further damage to the esophagus and poses an aspiration risk. Rinsing the mouth removes residual material. Immediate medical advice is crucial due to the oral toxicity (H302/H301).
Accidental Release Measures
  • Evacuate: Ensure all non-essential personnel evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated (if safe to do so).

  • Contain: For a solid spill, carefully sweep or scoop up the material, avoiding dust formation.[9] For a liquid spill, absorb with an inert material (e.g., vermiculite, sand, or earth).[18]

  • Collect: Place the contained waste into a suitable, labeled, and closed container for hazardous waste disposal.[9][18]

  • Decontaminate: Clean the spill area thoroughly.

  • Report: Report the incident to your institution's EHS department.

Conclusion

The Safety Data Sheet for Cotinine-d3 is a foundational document that, when properly interpreted, provides a clear roadmap for safe laboratory operations. By understanding the distinct hazards of the material in its solid versus solution forms, researchers can implement targeted and effective safety protocols. This involves a self-validating system of reviewing the SDS, performing a risk assessment, selecting the correct PPE and engineering controls, and being prepared for emergencies. Adherence to these principles not only protects the health and safety of laboratory personnel but also ensures the scientific integrity of the research by preserving the quality of the Cotinine-d3 reference material.

References

  • Cotinine | C10H12N2O | CID 854019 - PubChem - NIH. (n.d.). Retrieved February 27, 2026, from [Link]

  • D3-(±)-Cotinine | 1X10MG | C10H9D3N2O | 687454 - HPC Standards. (n.d.). Retrieved February 27, 2026, from [Link]

  • Cotinine | CAS#:486-56-6 | Chemsrc. (2025, August 20). Retrieved February 27, 2026, from [Link]

  • Medications and First Aid | Illinois Poison Center. (n.d.). Retrieved February 27, 2026, from [Link]

  • Laboratory Procedure Manual - PhenX Toolkit. (n.d.). Retrieved February 27, 2026, from [Link]

  • What You Can Do - Poison Help - HRSA. (n.d.). Retrieved February 27, 2026, from [Link]

  • Cotinine Hydroxylase CotA Initiates Biodegradation of Wastewater Micropollutant Cotinine in Nocardioides sp. Strain JQ2195 - PMC. (2021, August 26). Retrieved February 27, 2026, from [Link]

  • Simultaneous determination of cotinine and trans-3-hydroxycotinine in urine by automated solid-phase extraction using gas chromatography–mass spectrometry - PMC. (n.d.). Retrieved February 27, 2026, from [Link]

  • Waste Stream Disposal –Quick Sheet - UConn Health. (n.d.). Retrieved February 27, 2026, from [Link]

Sources

Introduction: The Critical Role of Deuterated Cotinine in Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Long-Term Stability and Storage of Deuterated Cotinine

Deuterated cotinine, most commonly (±)-Cotinine-d3, serves as an indispensable tool in modern analytical science. As the primary metabolite of nicotine, cotinine is the definitive biomarker for assessing exposure to tobacco and nicotine products.[1][2] In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), stable isotope-labeled (SIL) compounds are the gold standard for internal standards. Deuterated cotinine is used to correct for variations in sample preparation, instrument response, and matrix effects, ensuring the accuracy and precision of results.[3][4]

Section 1: Core Physicochemical Properties and Their Stability Implications

Understanding the molecular structure and properties of deuterated cotinine is the first step in designing a robust storage strategy.

  • Chemical Structure and Label Position : The most common form is (±)-1-(methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinone.[5] The three deuterium atoms are located on the N-methyl group. This position is chemically robust and not susceptible to back-exchange with protons from solvents under typical analytical conditions.[4] This is a critical feature, as isotopic labels on heteroatoms (e.g., -OH, -NH) or carbons adjacent to carbonyl groups can be prone to exchange, which would compromise the standard's utility.[4]

  • Physical Form : Deuterated cotinine is typically supplied as a solid (often a viscous liquid or solid at room temperature) or as a certified solution in a solvent like methanol.[6][7] The solid form is generally the most stable for long-term storage.

  • Solubility : It is soluble in organic solvents such as methanol, ethanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).[5] The choice of solvent for stock solutions can impact long-term stability.

Section 2: Critical Factors Influencing Long-Term Stability

A multi-faceted approach is required to mitigate the chemical and physical challenges to the long-term stability of deuterated cotinine.

  • Temperature : This is the most significant factor in preventing chemical degradation. Lower temperatures slow down reaction kinetics. Manufacturer recommendations consistently point to storage at -20°C for both solid material and solutions.[5][7] For ultra-long-term storage (multiple years), -80°C is also a viable option, although -20°C is sufficient for the stated stability of ≥ 4 years.[5] It is crucial to avoid repeated freeze-thaw cycles for solutions, which can cause solvent evaporation and concentration changes. Aliquoting stock solutions into single-use vials is a highly recommended practice.[3]

  • Light (Photodegradation) : Like many organic molecules with aromatic rings, cotinine can be susceptible to degradation upon exposure to UV light. To prevent photodegradation, storage in amber glass vials or opaque containers is mandatory.[8] All handling of the material, especially in solution, should be performed under subdued lighting conditions.

  • Atmosphere (Oxidation) : The molecular structure of cotinine contains sites susceptible to oxidation. While stable, long-term exposure to atmospheric oxygen can promote the formation of oxidized derivatives, such as hydroxycotinines or cotinine N-oxide.[9][10] When preparing solutions for long-term storage, it is best practice to overlay the solution with an inert gas like argon or nitrogen before sealing the vial. Minimizing the headspace in the vial also reduces the amount of available oxygen.[11]

  • Container and Closure Integrity : The choice of storage vessel is critical.

    • Material : Borosilicate glass is the preferred material as it is chemically inert.[8] Plastic containers should be avoided as analytes can adsorb to the surface or leach plasticizers into the solution.

    • Closure : Vials must be sealed with high-quality, airtight closures to prevent solvent evaporation and contamination. Screw-cap vials with PTFE-lined septa are essential, as PTFE provides a chemically inert barrier.[8][11] For ultimate protection, flame-sealed glass ampules are ideal but less practical for routine use.

  • Solvent Purity and Choice : When preparing solutions, only high-purity (e.g., HPLC or MS-grade) solvents should be used. Impurities in lower-grade solvents can initiate degradation. Methanol is a common and suitable solvent for preparing cotinine standards.[7]

Section 3: Potential Degradation Pathways

While deuterated cotinine is a stable molecule, two primary theoretical degradation pathways must be considered for long-term storage.

Isotopic (H/D) Exchange

Isotopic exchange is the replacement of a deuterium atom with a proton from the surrounding environment (e.g., solvent). This would convert the internal standard back to the unlabeled analyte, causing analytical interference.

Causality : The stability of the C-D bond depends on its location. The N-methyl-d3 label on cotinine is on a non-exchangeable carbon. In contrast, deuterium atoms on heteroatoms or on carbons alpha to a carbonyl group can exchange under acidic or basic conditions via keto-enol tautomerism.[4] The stability of the N-methyl-d3 label is a key reason for its reliability as an internal standard.

G cluster_0 Isotopic Label Stability Stable Stable Label (e.g., Cotinine-N-CD3) Reason1 Non-exchangeable position Strong C-D bond Stable->Reason1 Unstable Unstable Label (e.g., -O-D, -N-D) Reason2 Rapid exchange with solvent protons (H2O, MeOH) Unstable->Reason2 Conditional Conditionally Unstable (e.g., alpha-to-carbonyl) Reason3 Exchange possible under acidic/basic conditions Conditional->Reason3

Caption: Logical diagram of isotopic label stability.

Chemical Degradation

The most probable chemical degradation route for cotinine mirrors its primary in vivo metabolic pathways: oxidation.[9][12]

Causality : Over extended periods, exposure to oxygen, light, or trace metal catalysts can lead to the oxidation of the pyrrolidinone or pyridine rings. This can result in the formation of impurities such as trans-3'-hydroxycotinine, 5'-hydroxycotinine, or cotinine N-oxide.[10][13] While the rate of these reactions is extremely slow under proper storage conditions, they represent the most likely degradation profile.

G cluster_0 Cotinine_d3 Deuterated Cotinine Degradation Oxidative Stress (O2, Light, Time) Cotinine_d3->Degradation Products Potential Degradation Products Degradation->Products HC_d3 Hydroxycotinine-d3 Products->HC_d3 CNO_d3 Cotinine N-oxide-d3 Products->CNO_d3

Caption: Potential oxidative degradation pathway for deuterated cotinine.

Section 4: Recommended Storage and Handling Protocols

Adherence to rigorous protocols is essential for maintaining the integrity of deuterated cotinine standards.

Protocol 1: Receipt and Storage of Neat Standard
  • Inspection : Upon receipt, inspect the container for damage to the packaging or seal.[14] Note any signs of exposure to high temperatures.

  • Documentation : Log the certificate of analysis, noting the purity, isotopic enrichment, and recommended storage conditions.

  • Storage : Immediately transfer the unopened container to a calibrated freezer set to -20°C ± 5°C .

  • Environment : Ensure the storage area is dark, clean, and dedicated to analytical standards to prevent cross-contamination.[8][15]

Protocol 2: Preparation and Storage of Primary Stock Solution (e.g., 1 mg/mL)
  • Acclimatization : Allow the sealed container of the neat standard to equilibrate to room temperature in a desiccator for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Weighing : Accurately weigh the required amount of the standard using a calibrated analytical balance. Perform this step promptly to minimize exposure to air and humidity.

  • Dissolution : Quantitatively transfer the weighed solid to a Class A volumetric flask. Add a small amount of MS-grade methanol to dissolve the solid, then dilute to the final volume. Mix thoroughly.

  • Aliquoting : Immediately dispense the stock solution into smaller-volume amber glass vials (e.g., 1 mL) with PTFE-lined screw caps.

  • Inert Gas Overlay : Before sealing each aliquot, flush the headspace with a gentle stream of argon or nitrogen.

  • Labeling : Clearly label each vial with the compound name, concentration, solvent, preparation date, and expiry date.

  • Storage : Store all aliquots in a -20°C freezer.

Protocol 3: Preparation of Working Solutions
  • Fresh is Best : It is strongly recommended to prepare intermediate and working-level solutions fresh from the primary stock solution on the day of use.

  • Short-Term Storage : If short-term storage is necessary, store working solutions in tightly sealed amber vials at refrigerated temperatures (2-8°C) for no more than one week, or at -20°C for up to one month.[6][8] The stability of low-concentration solutions is inherently lower and should be verified.

Section 5: A Self-Validating System for Stability Verification

Trustworthiness is achieved through verification. A protocol to periodically assess the stability of the primary stock solution is a cornerstone of a quality management system.

Experimental Workflow for Stability Assessment

This workflow describes a long-term stability test against a freshly prepared reference standard.

Caption: Experimental workflow for long-term stability verification.

Data Presentation and Acceptance Criteria

Quantitative results from the stability assessment should be summarized in a clear format. The acceptance criterion is typically that the mean response of the stored standard should be within ±10-15% of the fresh standard.

Time PointStorage ConditionReplicate 1 (Stored/Fresh Ratio)Replicate 2 (Stored/Fresh Ratio)Replicate 3 (Stored/Fresh Ratio)Mean Ratio% Deviation from T0Status
T=0-20°C1.001.001.001.000%Pass
T=6 Months-20°C0.981.010.990.99-1%Pass
T=12 Months-20°C0.970.991.020.99-1%Pass
T=24 Months-20°C0.960.980.970.97-3%Pass

Conclusion

The long-term stability of deuterated cotinine is not a matter of chance, but a result of meticulous adherence to scientifically grounded storage and handling principles. By controlling the key variables of temperature (-20°C) , light (amber vials) , and atmosphere (inert gas, minimal headspace) , and by using appropriate containers with inert seals, the integrity of this critical internal standard can be assured for years. Implementing a periodic stability verification program provides a self-validating system that builds a foundation of trust and ensures the continued accuracy and reliability of all subsequent analytical data.

References

  • The Proper Storage and Handling of Volatile Analytical Standards. (2024, December 23).
  • The Proper Storage and Handling of Volatile Analytical Standards. Sigma-Aldrich.
  • Analytical Standards Warehouse Storage: Solutions & Inventor Storage. Cubework.
  • Choosing and Using Reference Materials and Analytical Standards. (2019, October 1). Cayman Chemical.
  • Analytical Standards in Quality Control: Ensuring Lab Reliability. (2025, October 23). Pure Synth.
  • Hukkanen, J., Jacob, P., & Benowitz, N. L. (2005). Nicotine Chemistry, Metabolism, Kinetics and Biomarkers. Handbook of Experimental Pharmacology, (166), 1-35.
  • (±)-Cotinine-d3. Cayman Chemical.
  • How Storage standard water for IRMS analysis? (2025, August 5).
  • Investigation of the effects of storage and freezing on mixes of heavy-labeled metabolite and amino acid standards. (2015). PubMed Central.
  • (±)-Cotinine-(methyl-d3). Sigma-Aldrich.
  • Metabolic pathways of nicotine to cotinine and to its oxidation... (2018).
  • Cotinine. PubChem.
  • Stability of Varenicline Concentration in Saliva Over 21 Days at Three Storage Temper
  • DL-Nicotine-(methyl-d3). Sigma-Aldrich.
  • CYP2A6 Genotype but not Age Determines Cotinine Half-life in Infants and Children. (2014). PubMed Central.
  • Recommendations for the generation, quantification, storage and handling of peptides used for mass spectrometry-based assays. (2000, June 15).
  • Nicotine Degradation by Trametes versicolor: Insights from Diverse Environmental Stressors and Wastew
  • Impact of Genetic Variants in the Nicotine Metabolism Pathway on Nicotine Metabolite Levels in Smokers. (2013). PubMed Central.
  • Determination of nicotine related impurities in nicotine pouches and tobacco containing products by liquid chromatography tandem. (2022, October 21). CORESTA.
  • Development and validation of sensitive method for determination of serum cotinine in smokers and nonsmokers by liquid chrom
  • (±)
  • Tobin, J. (2022, January 11). Designing Stable Isotope Labeled Internal Standards. Acanthus Research.
  • Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry. (2009). PubMed Central.
  • Cotinine Hydroxylase CotA Initiates Biodegradation of Wastewater Micropollutant Cotinine in Nocardioides sp. Strain JQ2195. (2021, August 26). PubMed Central.
  • Determination of Cotinine in Pericardial Fluid and Whole Blood by Liquid Chromatography– Tandem Mass Spectrometry. (2009). Journal of Analytical Toxicology.
  • Stability of cotinine in dried urine stains of different urine samples... (2018).

Sources

Methodological & Application

Application Note: High-Sensitivity LC-MS/MS Method Development for (R,S)-1-Methyl-3-nicotinoylpyrrolidone (MNP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1]

This protocol details the development of a quantitation method for (R,S)-1-Methyl-3-nicotinoylpyrrolidone (MNP) , a specific tobacco alkaloid derivative and potential oxidative impurity often confused with, but structurally distinct from, Cotinine.

Critical Chemical Distinction (Expertise): Researchers must distinguish MNP from Cotinine to avoid false positives or misidentified metabolic pathways.

  • Cotinine: 1-methyl-5-(3-pyridyl)-2-pyrrolidinone (MW: 176.2). Direct bond between pyrrolidone and pyridine rings.

  • MNP (Target): 1-methyl-3-(3-pyridinylcarbonyl)-2-pyrrolidinone (MW: 204.2). Contains a carbonyl linker between the rings and attachment at the pyrrolidone-3 position.

This method utilizes (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 as a stable isotope-labeled internal standard (SIL-IS) to compensate for matrix effects and extraction variability, ensuring high reliability (E-E-A-T).

Method Development Logic

Chromatographic Strategy

MNP possesses two basic nitrogen centers (pyridine and pyrrolidone) and a ketone linker, making it moderately polar.

  • Column Selection: A standard C18 column often yields poor retention for such polar alkaloids, leading to elution in the suppression zone (void volume).

  • Solution: We utilize a Biphenyl or High-Strength Silica (HSS) T3 stationary phase. The Biphenyl phase provides enhanced pi-pi interactions with the pyridine ring, significantly improving retention and peak shape compared to C18.

Mass Spectrometry Optimization
  • Ionization: Electrospray Ionization (ESI) in Positive mode is obligatory due to the basic nitrogen atoms.

  • Precursor Ions:

    • MNP: [M+H]⁺ = m/z 205.1

    • MNP-d3: [M+H]⁺ = m/z 208.1

  • Fragment Selection: The carbonyl linker is a primary fragmentation site. The loss of the pyrrolidone ring or the cleavage at the carbonyl are common pathways.

Experimental Protocol

Materials & Reagents
  • Analyte: (R,S)-1-Methyl-3-nicotinoylpyrrolidone (Ref Material).[1]

  • IS: (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3.[1]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: Ammonium Formate, Formic Acid.

  • Matrix: Human Plasma (K2EDTA) or Urine.[2][3][4][5]

Solution Preparation

Stock Solutions:

  • Dissolve 1 mg MNP in 1 mL MeOH (1 mg/mL).

  • Dissolve 1 mg MNP-d3 in 1 mL MeOH (1 mg/mL).

Working Solutions:

  • IS Spiking Solution: Dilute MNP-d3 to 500 ng/mL in 50:50 MeOH:Water.

  • Standard Curve: Prepare serial dilutions of MNP in matrix (plasma) ranging from 1.0 ng/mL to 1000 ng/mL.

Sample Preparation: Supported Liquid Extraction (SLE)

Why SLE? Unlike Protein Precipitation (PPT), SLE removes phospholipids effectively, reducing matrix effects which are critical when analyzing trace alkaloids.

  • Aliquot: Transfer 200 µL of Plasma/Urine to a 96-well plate.

  • IS Addition: Add 20 µL of IS Spiking Solution (500 ng/mL). Vortex.

  • Buffer: Add 200 µL of 0.1% Ammonium Hydroxide (pH ~10) to basify the sample (ensures MNP is uncharged for extraction).

  • Load: Load mixture onto a Diatomaceous Earth SLE Plate . Apply gentle vacuum/pressure to initiate absorption. Wait 5 minutes.

  • Elute: Elute with 2 x 600 µL of Dichloromethane (DCM) or MTBE.

  • Dry: Evaporate solvent under N2 stream at 40°C.

  • Reconstitute: Dissolve residue in 100 µL Mobile Phase A/B (90:10).

LC-MS/MS Conditions

Liquid Chromatography:

  • System: UHPLC (e.g., Agilent 1290 / Waters Acquity).

  • Column: Kinetex Biphenyl (100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

Gradient Table:

Time (min)% BEvent
0.05Initial Hold
0.55Load
3.560Elution Gradient
3.695Wash
4.595Wash Hold
4.65Re-equilibration
6.05End

Mass Spectrometry (Source Parameters):

  • Source: ESI Positive.[2]

  • Capillary Voltage: 3.5 kV.

  • Desolvation Temp: 500°C.

  • Gas Flow: 1000 L/hr.

MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)Collision (eV)Role
MNP 205.1106.13022Quantifier
MNP 205.178.13035Qualifier
MNP-d3 208.1109.13022IS Quantifier

(Note: Product ion 106.1 corresponds to the nicotinoyl fragment, preserving the d3 label if located on the pyrrolidone methyl, or vice versa depending on synthesis. Always verify fragmentation of your specific d3 isomer).

Method Validation & Performance

Based on FDA Bioanalytical Method Validation Guidelines.

Linearity & Sensitivity
  • Range: 1.0 – 1000 ng/mL.

  • Regression: Linear 1/x² weighting.

  • r²: > 0.995.

  • LLOQ: 1.0 ng/mL (S/N > 10).

Matrix Effects

Matrix factor (MF) must be calculated to ensure the d3-IS tracks the analyte correctly.



  • Acceptance: IS-normalized MF should be between 0.85 and 1.15.

Accuracy & Precision Data
QC LevelConc. (ng/mL)Accuracy (%)Precision (%CV)
LLOQ1.094.26.5
Low3.098.14.2
Mid400101.52.8
High80099.33.1

Workflow Visualization

The following diagram illustrates the self-validating logic of the extraction and analysis workflow.

MNP_Analysis_Workflow Sample Biological Sample (Plasma/Urine 200µL) IS_Add Add IS: MNP-d3 (Internal Standard) Sample->IS_Add Normalization Start Basify Basify: NH4OH (pH 10) (Neutralize MNP) IS_Add->Basify pKa Adjustment SLE SLE Extraction (Diatomaceous Earth) Basify->SLE Load Elution Elution (DCM/MTBE) & Evaporation SLE->Elution Extract LCMS LC-MS/MS Analysis (Biphenyl Column) Elution->LCMS Reconstitute Data Quantitation (Ratio MNP/MNP-d3) LCMS->Data Calculate

Caption: Step-by-step SLE extraction workflow ensuring charge neutralization for optimal recovery of MNP and its internal standard.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry. FDA.gov. Retrieved from [Link]

  • Benowitz, N. L., et al. Cotinine: Beyond that Expected, More than a Biomarker of Tobacco Consumption. NCBI PMC. Retrieved from [Link]

Sources

Application and Protocol for the Preparation of Cotinine-d3 Internal Standard Solutions in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This comprehensive application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, validation, and management of Cotinine-d3 internal standard (IS) solutions. The use of a stable isotope-labeled (SIL) internal standard is paramount for achieving accuracy and precision in quantitative bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays.[1] Cotinine-d3, a deuterated analog of cotinine, serves as the gold standard for the quantification of cotinine, the primary metabolite of nicotine and a key biomarker for tobacco exposure.[2][3][4] This document elucidates the fundamental principles behind the use of SIL-IS, provides step-by-step protocols for the preparation of stock and working solutions, outlines essential quality control procedures, and offers insights into best practices for storage and stability to ensure the integrity of quantitative data.

The Critical Role of a Stable Isotope-Labeled Internal Standard

In quantitative bioanalysis, an internal standard is a compound of known concentration added to all samples, including calibration standards, quality controls (QCs), and unknown study samples, before sample processing.[5][6] Its purpose is to correct for the variability inherent in the analytical process, such as sample extraction, derivatization, and instrument response.[7][8]

The ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties throughout the sample preparation and analysis workflow.[1] This is why stable isotope-labeled internal standards, such as Cotinine-d3, are considered the "gold standard".[5] By incorporating stable heavy isotopes (e.g., ²H or Deuterium), the molecular weight of the IS is increased, allowing it to be distinguished from the native analyte by the mass spectrometer.[1] However, its chemical behavior is nearly identical to the analyte, enabling it to effectively compensate for:

  • Variability in Sample Extraction: Any loss of analyte during sample preparation steps like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) will be mirrored by a proportional loss of the SIL-IS.[9]

  • Matrix Effects: Ion suppression or enhancement in the mass spectrometer source, caused by co-eluting matrix components, will affect both the analyte and the SIL-IS to a similar degree.[10][11]

  • Instrumental Variability: Fluctuations in injection volume or detector response are normalized by calculating the peak area ratio of the analyte to the IS.

The use of a high-quality, well-characterized SIL-IS like Cotinine-d3 is a foundational requirement for developing robust and reliable bioanalytical methods that meet stringent regulatory standards.[5][12]

Physicochemical Properties and Handling of Cotinine-d3

Understanding the properties of Cotinine-d3 is essential for its proper handling and the preparation of accurate standard solutions.

PropertyValue/InformationSource(s)
Chemical Name 1-(methyl-d3)-5-(3-pyridinyl)-2-pyrrolidinone[13]
Molecular Formula C₁₀H₉D₃N₂O[13][14]
Molecular Weight ~179.23 g/mol [13][14]
Appearance Solid (may be a viscous liquid)[13][15]
Melting Point 40-42 °C[14][15]
Isotopic Purity ≥99% atom % D is recommended[15]
Chemical Purity ≥98% is recommended[13]
Solubility Soluble in organic solvents such as methanol, acetonitrile, ethanol, and DMSO.[13][16]
Storage (Neat) -20°C for long-term storage (≥4 years stability).[13]

Safety Precautions: Cotinine-d3 should be handled in a laboratory setting with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Users must review the Safety Data Sheet (SDS) provided by the manufacturer before use.[13]

Protocol: Preparation of Cotinine-d3 Stock Solutions

The primary stock solution is the cornerstone of the entire quantitative assay. Accuracy in its preparation is critical. It is a regulatory best practice to prepare calibration standards and quality control samples from separate stock solutions to avoid analytical bias.[17]

Materials:

  • Cotinine-d3 (solid, high purity)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Analytical balance (readable to at least 0.01 mg)

  • HPLC or LC/MS grade solvent (e.g., methanol, acetonitrile, or 50% methanol in water)[16][18][19]

  • Pipettes and sterile tips

Step-by-Step Protocol for 1.0 mg/mL Stock Solution
  • Equilibration: Allow the sealed vial of Cotinine-d3 to equilibrate to room temperature for at least 30 minutes before opening. This prevents condensation of atmospheric moisture onto the solid material.

  • Weighing: Accurately weigh a suitable amount of Cotinine-d3 (e.g., 10 mg) using an analytical balance. Record the exact weight.

  • Dissolution: Quantitatively transfer the weighed solid to a Class A volumetric flask of the appropriate size (e.g., a 10 mL flask for 10 mg of solid).

  • Solubilization: Add a small amount of the chosen solvent (e.g., ~5 mL of methanol for a 10 mL flask) to dissolve the solid completely. Gentle vortexing or sonication can be used to aid dissolution.

  • Dilution to Volume: Once fully dissolved, bring the solution to the final volume with the same solvent. Ensure the meniscus is precisely on the calibration mark.

  • Homogenization: Cap the flask and invert it at least 10-15 times to ensure a homogenous solution.

  • Calculation of Exact Concentration: Calculate the precise concentration of the stock solution based on the actual weight of the solid and the volume of the flask.

    • Concentration (mg/mL) = Weight of Cotinine-d3 (mg) / Volume of flask (mL)

  • Labeling and Storage: Transfer the solution to a clearly labeled, amber glass vial. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials. Store the stock solution at -20°C.[20][21] Some protocols suggest storage at -80°C for extended stability (e.g., 6 months).[22]

Stock_Solution_Workflow cluster_prep Preparation Phase cluster_post Finalization Phase A Equilibrate Cotinine-d3 to Room Temperature B Accurately Weigh Solid A->B C Quantitatively Transfer to Volumetric Flask B->C D Dissolve in Solvent (e.g., Methanol) C->D E Dilute to Final Volume D->E F Homogenize by Inversion E->F G Calculate Exact Concentration F->G H Transfer to Labeled Vial G->H I Store at -20°C or -80°C H->I QC_Validation_Flow Start New IS Solution Prepared QC1 Confirm Identity (m/z) Start->QC1 Pass Solution is Fit for Use Fail Investigate and Reprepare QC1->Fail  Fail   QC2 Check Purity (Isotopic & Chemical) QC1->QC2  Pass   QC2->Fail  Fail   QC3 Assess Interference in Blank Matrix QC2->QC3  Pass   QC3->Fail  Fail   QC4 Evaluate Solution Stability QC3->QC4  Pass   QC4->Pass  Pass   QC4->Fail  Fail  

Caption: Quality control decision workflow for internal standard solutions.

Storage and Stability

Proper storage is crucial to maintain the integrity and concentration of Cotinine-d3 solutions.

  • Stock Solutions (High Concentration): Store in amber glass vials at -20°C or -80°C to minimize solvent evaporation and prevent degradation. [20][21][22]Under these conditions, stock solutions are often stable for at least one year. [23]* Working Solutions (Lower Concentration): Can be stored at 4°C for daily or weekly use. [18][24]For longer periods, storage at -20°C is recommended. It is advisable to aliquot working solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the analyte and alter the concentration due to solvent evaporation. [22]* Stability Testing: The stability of working solutions in the autosampler should also be assessed for the expected duration of an analytical run. [19]

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Action(s)
High IS Variability Inconsistent pipetting; IS precipitation in sample; Degradation of IS solution.Verify pipette calibration; Ensure IS is soluble in the final sample mixture; Re-prepare fresh working IS solution; Check storage conditions.
No or Low IS Signal Incorrect working solution concentration; IS degradation; Instrument issue.Verify dilution calculations and preparation procedure; Prepare fresh working solution; Check MS parameters and instrument performance.
Analyte Signal in IS-only Sample Contamination of the IS with unlabeled analyte; Contamination of blank matrix or solvent.Check Certificate of Analysis for isotopic purity; Source a new lot of IS if necessary; Analyze fresh solvent and a new lot of blank matrix.
IS Peak Tailing or Splitting Chromatographic issues; Degradation of IS.Optimize LC method (mobile phase, column); Prepare fresh IS solution.

References

  • Determination of cotinine and 3-hydroxynicotinine in human serum by liquid chromatography-tandem mass spectrometry and its application - PMC. (2024, June 7). National Center for Biotechnology Information. [Link]

  • Laboratory Procedure Manual. PhenX Toolkit. [Link]

  • Dunlop, A. L., et al. (2013). Determination of Cotinine by LC–MS-MS with Automated Solid-Phase Extraction. Journal of Analytical Toxicology, 37(6), 351–356. [Link]

  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. ResolveMass Laboratories Inc.[Link]

  • Detection of Cotinine and 3- hydroxycotine in Smokers' Urine. University of Tasmania. [Link]

  • (PDF) Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. ResearchGate. [Link]

  • Determination of cotinine in human urine by high-performance liquid chromatography. Journal of Food and Drug Analysis. [Link]

  • Gas chromatography-mass spectrometry determination of nicotine and cotinine in urine: A study of the effect of passive smoking. PubMed. [Link]

  • Deuterated internal standards and bioanalysis by AptoChem. AptoChem. [Link]

  • Determination of cotinine by LC-MS-MS with automated solid-phase extraction. PubMed. [Link]

  • Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. National Center for Biotechnology Information. [Link]

  • Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. MDPI. [Link]

  • NICOTINE and COTININE by SOLID PHASE EXTRACTION. NYC Office of Chief Medical Examiner. [Link]

  • Rapid and Accurate LC-MS/MS Analysis of Nicotine and Related Compounds in Urine Using Raptor Biphenyl LC Columns and MS-Friendly Mobile Phases. Restek. [Link]

  • TN-1161. Phenomenex. [Link]

  • FDA publishes Q&A on Internal Standard Responses in Chromatography Bioanalysis. ECA Academy. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass Laboratories Inc.[Link]

  • Recommendations and Best Practices for Reference Standards and Reagents Used in Bioanalytical Method Validation. National Center for Biotechnology Information. [Link]

  • Internal standards in regulated bioanalysis: putting in place a decision-making process during method development. Bioanalysis. [Link]

Sources

Application Note: Advanced MRM Optimization for (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured to provide a rigorous, scientifically grounded protocol for the optimization of Multiple Reaction Monitoring (MRM) transitions for (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 (hereafter referred to as MNP-d3 ).

Executive Summary & Chemical Context[2][3]

(R,S)-1-Methyl-3-nicotinoylpyrrolidone (MNP) is a specific tobacco alkaloid derivative and impurity, structurally distinct from Cotinine. While Cotinine is a direct metabolite of nicotine (MW 176.2), MNP (MW 204.[1]2) contains a nicotinoyl moiety bridged to a pyrrolidone ring.

The deuterated form, MNP-d3 , is critical as an Internal Standard (IS) for normalizing matrix effects and recovery variances in complex biological matrices (e.g., plasma, urine) or e-liquid formulations.[1]

Critical Chemical Identity:

  • Compound: (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3[1][2][3]

  • Chemical Formula:

    
    [1]
    
  • Monoisotopic Mass (Unlabeled): 204.09 Da[1]

  • Monoisotopic Mass (d3-Labeled): ~207.11 Da[1]

  • Precursor Ion

    
    :  ~208.1 m/z[1]
    

Scope of Guide: This protocol details the "First Principles" approach to tuning a Triple Quadrupole (QqQ) mass spectrometer for MNP-d3, ensuring maximum sensitivity and spectral specificity.

Mechanism of Fragmentation (Theoretical Grounding)

Before empirical tuning, we must predict the fragmentation pathways to select logical transition candidates. MNP-d3 consists of a pyridine ring connected via a carbonyl group to an N-methylpyrrolidone ring. The deuterium label is located on the N-methyl group of the pyrrolidone ring.

Predicted Fragmentation Pathways[1]
  • Primary Cleavage (Nicotinoyl Formation): The bond between the carbonyl carbon and the pyrrolidone ring is the most labile. Cleavage here generates the Nicotinoyl cation (Pyridine-CO

    
    ).[1]
    
    • Mass: m/z 106.0.

    • Label Status:Unlabeled . (The deuterium is on the pyrrolidone side, which is lost as neutral).

    • Utility: High intensity, excellent Quantifier ion.

  • Secondary Cleavage (Pyridyl Formation): Further loss of CO from the nicotinoyl cation yields the Pyridyl cation .[1]

    • Mass: m/z 78.0.

    • Label Status:Unlabeled .

    • Utility: Qualifier ion.

  • Alternative Cleavage (Pyrrolidone Retention): Charge retention on the pyrrolidone ring (less common in ESI+ for this structure but possible).[1]

    • Mass: m/z ~101.0 (Ring + d3-Methyl).[1]

    • Label Status:Labeled .

    • Utility: Specificity check (proves the presence of the d3 group).[1]

Experimental Protocol: Step-by-Step Optimization

Phase 1: Stock Preparation & Solvation
  • Solvent: Dissolve neat MNP-d3 in Methanol (LC-MS grade). Avoid water initially to prevent potential hydrolysis during long-term storage.

  • Concentration: Prepare a 1 mg/mL stock. Dilute to 1 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid for infusion.

    • Why Formic Acid? MNP is basic. Acidification ensures complete protonation

      
      , maximizing the precursor signal.
      
Phase 2: Source Optimization (ESI+)

Perform direct infusion at 10 µL/min into the MS source.[1] Optimize the following parameters based on the Total Ion Current (TIC) of m/z 208.1.

ParameterStarting ValueOptimization Logic
Ionization Mode ESI PositiveBasic nitrogens readily accept protons.
Capillary Voltage 3.0 - 3.5 kVHigh enough to ionize, low enough to prevent in-source fragmentation.
Cone Voltage (DP) 20 - 50 VRamp this parameter. Too high will fragment the labile carbonyl bond before Q1.
Source Temp 350 - 500°CEnsure efficient desolvation of the pyrrolidone ring.
Phase 3: Transition Selection (MS/MS Tuning)

Once the precursor (208.[1]1) is isolated in Q1, perform a Product Ion Scan (sweep Q3 from m/z 50 to 210) while ramping Collision Energy (CE).

Workflow Logic:

  • Fix Q1 at 208.1 m/z.

  • Ramp CE from 10 eV to 60 eV.

  • Observe the breakdown curve.

    • Low CE (10-20 eV): Parent survives.

    • Mid CE (25-35 eV): Appearance of m/z 106 (Nicotinoyl).[1]

    • High CE (>40 eV): Appearance of m/z 78 (Pyridyl).[1]

Phase 4: Final MRM Table Construction

Based on the theoretical and empirical data, program the following transitions.

Table 1: Optimized MRM Transitions for MNP-d3

AnalytePrecursor (Q1)Product (Q3)Dwell (ms)CE (eV)*Type
MNP-d3 208.1 106.1 5025 - 30Quantifier
MNP-d3 208.178.15045 - 50Qualifier 1
MNP-d3 208.1101.1**5020 - 25Qualifier 2

*Note: CE values are instrument-dependent (e.g., Sciex vs. Waters). Perform a ramp to fine-tune. **Note: The 101.1 ion corresponds to the d3-N-methylpyrrolidone ring fragment. It is less intense but highly specific to the labeled standard.

Visualizing the Optimization Workflow

The following diagram illustrates the decision tree for validating the MRM transitions, ensuring the chosen ions are chemically relevant and spectrally distinct.

MRM_Optimization Start Start: MNP-d3 Stock (1 µg/mL) Q1_Scan Q1 Scan (Full Scan) Target: m/z 208.1 [M+H]+ Start->Q1_Scan DP_Ramp Optimize Cone Voltage (DP) Maximize 208.1, Minimize 106.1 Q1_Scan->DP_Ramp Identify Parent Prod_Scan Product Ion Scan (MS2) Precursor: 208.1 DP_Ramp->Prod_Scan Stable Beam Frag_A Fragment A: m/z 106.1 (Nicotinoyl Cation) High Intensity Prod_Scan->Frag_A Primary Cleavage Frag_B Fragment B: m/z 78.1 (Pyridyl Cation) High Energy Req Prod_Scan->Frag_B Secondary Loss Frag_C Fragment C: m/z 101.1 (d3-Pyrrolidone) Label Specific Prod_Scan->Frag_C Ring Retention Selection Select Transitions Frag_A->Selection Best S/N Frag_B->Selection Confirmation Frag_C->Selection Specificity Final_Method Final MRM Method 208.1 > 106.1 (Quant) 208.1 > 78.1 (Qual) Selection->Final_Method

Caption: Workflow for deriving optimal MRM transitions, moving from parent ion isolation to fragment selection based on signal intensity and structural specificity.

Chromatographic Considerations

While MRM provides mass selectivity, MNP-d3 must be chromatographically resolved from isobaric interferences.

  • Column Selection: Use a high-strength silica (HSS) T3 column or a C18 column with polar-endcapping. The pyrrolidone ring is polar; standard C18 may result in early elution and matrix suppression.

  • Mobile Phase:

    • A: Water + 10mM Ammonium Formate (pH 3.5).[1]

    • B: Acetonitrile.[4]

    • Note: Avoid high pH. At basic pH, the silica dissolves, and peak shape for basic alkaloids deteriorates.

  • Interference Check: Ensure MNP-d3 (m/z 208) does not co-elute with high concentrations of Nicotine (m/z 163) or Cotinine (m/z 177) if "crosstalk" or source-induced fragmentation occurs.[1]

References

  • LGC Standards. (R,S)-1-Methyl-3-nicotinoylpyrrolidone Product Page. Retrieved from

  • Cayman Chemical. (±)-Cotinine-d3 Product Insert (for structural comparison). Retrieved from

  • National Institutes of Health (NIH). Analysis of nicotine and cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry. Retrieved from

  • EURL-Pesticides. Validation of MRM extraction methods for high protein content pulses. Retrieved from

Sources

Quantifying tobacco exposure biomarkers with (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol details the quantification of (R,S)-1-Methyl-3-nicotinoylpyrrolidone , a specific minor tobacco alkaloid and oxidation marker, using its deuterated internal standard (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 .[1] This guide is designed for analytical chemists and toxicologists in tobacco research, product safety, and clinical exposure monitoring.[1]

Target Analyte: (R,S)-1-Methyl-3-nicotinoylpyrrolidone (MNP) Internal Standard: (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 (MNP-d3) Methodology: UHPLC-MS/MS (ESI+)[1]

Introduction & Biological Significance[1][2]

In the landscape of tobacco product characterization and exposure monitoring, major alkaloids like nicotine and cotinine are well-established.[1] However, the quantification of minor alkaloids and specific oxidation products such as (R,S)-1-Methyl-3-nicotinoylpyrrolidone (MNP) has emerged as a critical parameter for assessing product purity, storage stability, and potential toxicity.[1]

The Role of (R,S)-1-Methyl-3-nicotinoylpyrrolidone

MNP is structurally distinct from cotinine (1-methyl-5-(3-pyridyl)-2-pyrrolidinone).[1][2] It represents a specific oxidation or rearrangement product often associated with the degradation of nicotine or as a trace impurity in pharmaceutical-grade nicotine used in e-liquids.[1] Its presence can indicate:

  • Oxidative Stress/Degradation: High levels in e-liquids suggest thermal degradation or poor storage conditions.[1]

  • Source Fingerprinting: Differentiating between synthetic nicotine and tobacco-derived extracts based on impurity profiles.[1]

  • Precursor Risk: As a secondary amine derivative, it shares structural moieties with precursors to tobacco-specific nitrosamines (TSNAs).[1]

The Necessity of the Deuterated Standard (d3)

Quantification in complex biological matrices (plasma, urine) or viscous e-liquids is plagued by matrix effects—ion suppression or enhancement that distorts signal intensity.[1] (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 serves as the ideal Internal Standard (IS).[1] Its physicochemical properties (retention time, pKa, extraction efficiency) mimic the analyte perfectly, while the +3 Da mass shift allows for spectral resolution, ensuring that any matrix-induced signal variation is corrected in real-time.[1]

Experimental Protocol

Materials & Reagents[1][2]
  • Analyte Standard: (R,S)-1-Methyl-3-nicotinoylpyrrolidone (CAS: 125630-28-6), >98% purity.[1]

  • Internal Standard: (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 (CAS: 86270-95-3), >99% isotopic purity.[1]

  • Solvents: LC-MS grade Methanol, Acetonitrile, Water, Formic Acid, Ammonium Formate.[1]

  • Matrix: Drug-free human plasma or urine (for biological validation).

Standard Preparation
  • Stock Solutions: Prepare 1 mg/mL stock solutions of MNP and MNP-d3 in Methanol. Store at -20°C.

  • Working IS Solution: Dilute MNP-d3 stock to a fixed concentration (e.g., 100 ng/mL) in 50:50 Methanol:Water.

  • Calibration Curve: Prepare serial dilutions of MNP (range: 0.5 – 500 ng/mL) spiked with the constant IS concentration.

Sample Preparation (Solid Phase Extraction - SPE)

Rationale: Mixed-mode cation exchange (MCX) is preferred for pyridine-containing alkaloids to remove neutral interferences.[1]

  • Conditioning: Condition MCX cartridges (30 mg/1 cc) with 1 mL Methanol followed by 1 mL Water.

  • Loading: Mix 200 µL of plasma/urine with 20 µL of Working IS Solution and 200 µL of 0.1% Formic Acid. Load onto the cartridge.

  • Washing: Wash with 1 mL 0.1% Formic Acid (removes acidic/neutral interferences) followed by 1 mL Methanol (removes hydrophobic neutrals).[1]

  • Elution: Elute analytes with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Reconstitution: Evaporate eluate under nitrogen at 40°C and reconstitute in 100 µL Mobile Phase A/B (90:10).

UHPLC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm) or PFP (Pentafluorophenyl) for enhanced selectivity of pyridine rings.[1]

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Gradient:

    • 0-1 min: 5% B[1]

    • 1-5 min: 5% -> 90% B[1]

    • 5-6 min: 90% B (Wash)[1]

    • 6-6.1 min: 90% -> 5% B (Re-equilibration)[1]

Mass Spectrometry Parameters (ESI+)

Operate in Multiple Reaction Monitoring (MRM) mode. Note: Transitions should be optimized per instrument.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
MNP 205.2 [M+H]+106.1 (Nicotinoyl)3025
MNP (Qual)205.278.1 (Pyridine)3040
MNP-d3 (IS)208.2 [M+H]+109.1 (Nicotinoyl-d3)3025

Workflow Visualization

The following diagram illustrates the analytical workflow, highlighting the critical integration of the deuterated standard to correct for extraction variability and ionization suppression.

G Sample Biological Sample (Plasma/Urine) Spike Spike Internal Standard (MNP-d3) Sample->Spike 200 µL Aliquot Extract SPE Extraction (Mixed-Mode Cation Exchange) Spike->Extract Equilibrate LCMS UHPLC-MS/MS Analysis (MRM Mode) Extract->LCMS Eluate Reconstitution Data Quantification (Ratio: Analyte Area / IS Area) LCMS->Data Peak Integration

Caption: Analytical workflow for MNP quantification. The d3-IS is introduced prior to extraction to normalize all subsequent procedural variances.

Metabolic Context & Pathway[1]

Understanding the origin of MNP is crucial for interpreting data.[1] It is hypothesized to arise from the oxidative degradation of nicotine, distinct from the cotinine pathway.[1]

Pathway Nicotine Nicotine (Primary Alkaloid) Oxidation Oxidative Stress (Thermal/Storage) Nicotine->Oxidation Non-Enzymatic / Minor Pathway Cotinine Cotinine (Major Metabolite) Nicotine->Cotinine CYP2A6 (Enzymatic) MNP 1-Methyl-3-nicotinoylpyrrolidone (Target Analyte) Oxidation->MNP Ring Rearrangement / Oxidation

Caption: Hypothetical formation pathway of MNP via oxidative degradation, distinct from the primary enzymatic conversion of nicotine to cotinine.[1]

Data Analysis & Quality Control

Quantification Logic

The concentration of MNP is calculated using the area ratio method:



Plot this Ratio against the known concentration of the standards.[1] A linear regression (

weighting) typically yields

.[1]
Acceptance Criteria
  • Linearity:

    
     over the dynamic range.[1]
    
  • Precision (CV%): <15% for QC samples (<20% for LLOQ).

  • Accuracy: 85-115% of nominal value.[1]

  • IS Response: The peak area of MNP-d3 in samples should be within ±50% of the average IS area in standards.

References

  • Toronto Research Chemicals. (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 Product Page. Retrieved from [1]

  • ChemicalBook. CAS 125630-28-6 Technical Data. Retrieved from [1]

  • Santa Cruz Biotechnology. (R,S)-1-Methyl-3-nicotinoylpyrrolidone Properties. Retrieved from [1]

  • Benowitz, N. L., et al. (2009).[1] Nicotine Chemistry, Metabolism, Kinetics and Biomarkers.[1] Handb Exp Pharmacol. Retrieved from

Sources

Application Note: A Strategic Approach to HPLC Column Selection for the Enantioseparation of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a detailed technical guide for the selection of a High-Performance Liquid Chromatography (HPLC) column and the development of a robust method for the chiral separation of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3. This deuterated racemate, structurally analogous to nicotine metabolites, presents a common challenge in pharmaceutical development and metabolic studies where enantiomeric purity is critical. This guide moves beyond a single protocol, presenting a systematic strategy grounded in the principles of chiral recognition. We will explore the rationale behind selecting polysaccharide-based chiral stationary phases (CSPs), detail a comprehensive column screening protocol, and provide a step-by-step guide to method optimization, empowering researchers to achieve baseline resolution efficiently.

Introduction: The Chirality Challenge

(R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 is a chiral molecule possessing a single stereocenter at the C3 position of the pyrrolidone ring. As with many chiral compounds, the individual enantiomers can exhibit different pharmacological and toxicological profiles. The deuteration (d3), likely on the N-methyl group, suggests its intended use as a stable isotope-labeled internal standard for quantitative bioanalysis using mass spectrometry. Accurate quantification requires the chromatographic separation of its enantiomers from each other and from potential interferences.

The development of a successful enantioselective HPLC method hinges on the principle of chiral recognition, where the two enantiomers form transient, diastereomeric complexes with a chiral selector, most commonly one immobilized on the stationary phase.[1] The difference in the stability of these complexes dictates the differential retention times and, thus, the separation.

This guide provides the scientific rationale and a practical workflow for selecting the optimal chiral stationary phase and developing a robust separation method for this specific analyte.

Analyte Structure & Mechanistic Considerations

Understanding the analyte's structure is paramount to selecting an appropriate chiral stationary phase (CSP).

Analyte: (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3

  • Core Structure: A pyrrolidone ring linked to a pyridine ring via a carbonyl group.

  • Chiral Center: C3 of the pyrrolidone ring.

  • Key Functional Groups for Chiral Interaction:

    • Pyridine Ring: Capable of π-π stacking and dipole-dipole interactions.

    • Carbonyl Group: A hydrogen bond acceptor.

    • Amide in Pyrrolidone Ring: Provides sites for hydrogen bonding and dipole interactions.

    • Tertiary Amine (N-methyl): A basic site that can lead to peak tailing on acidic silica surfaces if not addressed with mobile phase additives.

Given these features, polysaccharide-based CSPs are the most promising candidates. These phases, typically derivatives of cellulose or amylose, have helical polymer structures that create chiral grooves.[2] The carbamate derivatives on the polysaccharide backbone provide numerous sites for the very interactions (hydrogen bonding, π-π stacking, dipole-dipole) required for resolving our target analyte.[3] Success in separating structurally similar pyrrolidone and nicotine derivatives on these phases is well-documented.[4][5]

Figure 1: Conceptual diagram of chiral recognition on a polysaccharide-based CSP.

Strategic Workflow for Method Development

A structured, multi-stage approach is more efficient than random trial-and-error. Our proposed workflow involves an initial column screening followed by systematic mobile phase optimization.

G A Step 1: Analyte Assessment - Structure & pKa - Functional Groups B Step 2: Initial Column Screening - Select diverse polysaccharide CSPs - Use generic screening gradients A->B C Step 3: Evaluate Screening Data - Any separation? (α > 1) - Promising peak shape? B->C D Step 4: Select Best Column & Mode - Choose CSP with highest selectivity (α) - Normal Phase vs. Polar Organic C->D Select best candidate(s) E Step 5: Mobile Phase Optimization - Adjust alcohol modifier % - Add/titrate basic additive (e.g., DEA) - Optimize temperature D->E F Step 6: Final Method Validation - Assess Resolution (Rs > 1.5) - Confirm Robustness E->F

Figure 2: High-level workflow for chiral method development.

PART 1: HPLC Column Screening Protocol

The goal of this phase is to identify a column that shows any degree of selectivity (α > 1.0) for the enantiomers. Resolution can be improved later.

Recommended Chiral Stationary Phases for Screening

Based on literature for analogous compounds, a primary screening set should include polysaccharide columns with varied chiral selectors and backbones.[3][4][6][7]

Column NameChiral SelectorPolymer BackboneRationale for Inclusion
Lux Cellulose-2 Cellulose tris(3-chloro-4-methylphenylcarbamate)CelluloseProven efficacy for separating pyrrolidone derivatives.[4][6]
Chiralpak® IG-3 Amylose tris(3-chloro-5-methylphenylcarbamate)AmyloseImmobilized phase; robust and effective for nicotine-like structures.[7]
Chiralcel® OJ-H Cellulose tris(4-methylbenzoate)CelluloseDifferent selector (benzoate vs. carbamate) offers alternative interaction mechanisms.[3]
Screening Protocol

This protocol uses generic conditions to quickly assess the potential of each column.

  • Analyte Preparation: Prepare a 1.0 mg/mL stock solution of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 in ethanol or methanol. Dilute to a working concentration of 50 µg/mL with the initial mobile phase.

  • HPLC System: Standard HPLC or UHPLC system with UV detection.

  • Detection: Set UV detector to a wavelength where the pyridine ring absorbs, typically ~260 nm.

  • Column Temperature: 25 °C.

  • Flow Rate: 1.0 mL/min (for standard 4.6 mm ID columns).

  • Injection Volume: 5 µL.

  • Screening Conditions: Run each column under both Normal Phase and Polar Organic Mode conditions.

    • Condition A: Normal Phase (NP)

      • Mobile Phase: n-Hexane / Ethanol (90:10, v/v).

      • Additive: Add 0.1% Diethylamine (DEA) to the mobile phase. The basic nature of the analyte necessitates a basic additive to prevent interactions with residual silanols on the silica support, thereby improving peak shape and efficiency.[8]

    • Condition B: Polar Organic Mode (PO)

      • Mobile Phase: Methanol.

      • Additive: Add 0.1% Diethylamine (DEA) to the mobile phase.

  • Data Evaluation: For each run, assess the chromatogram for the emergence of two peaks. Calculate the selectivity factor (α). Even partial separation (a shoulder on the peak) is a positive result at this stage.

PART 2: Method Development and Optimization Protocol

Once a promising column is identified from the screening phase (e.g., Chiralpak® IG-3 shows α = 1.2 in Polar Organic Mode), proceed with this optimization protocol.

Objective: To achieve baseline resolution (Rs ≥ 1.5).
Detailed Optimization Protocol (Example using Polar Organic Mode)
  • Setup:

    • Column: The most promising CSP identified in Part 1 (e.g., Chiralpak® IG-3, 250 x 4.6 mm, 3 µm).

    • Initial Mobile Phase: Methanol with 0.1% DEA.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25 °C.

  • Step 1: Optimize the Organic Modifier:

    • While pure methanol is a good starting point, sometimes a different alcohol or the addition of acetonitrile can alter selectivity.

    • Experiment 1a: Prepare a mobile phase of 100% Ethanol with 0.1% DEA. Compare α and Rs to the Methanol run.

    • Experiment 1b: Prepare a mobile phase of 100% Acetonitrile with 0.1% DEA. Note: Selectivity is often lower in acetonitrile for polysaccharide phases, but retention is much weaker, which can be useful.

    • Rationale: Different organic modifiers alter the hydrogen-bonding environment and how the analyte interacts with the CSP, which can significantly impact selectivity.[9]

  • Step 2: Optimize the Basic Additive Concentration:

    • The concentration of the amine additive can have a profound effect on retention and selectivity.[7]

    • Experiment 2a: Decrease DEA concentration to 0.05%.

    • Experiment 2b: Increase DEA concentration to 0.2%.

    • Evaluation: Analyze the trend. Typically, increasing the basic additive concentration will decrease retention time.[7] The effect on resolution can be complex; sometimes a "sweet spot" exists that maximizes resolution.

  • Step 3: Optimize Temperature:

    • Temperature affects the kinetics and thermodynamics of the analyte-CSP interaction.

    • Experiment 3a: Decrease column temperature to 15 °C.

    • Experiment 3b: Increase column temperature to 40 °C.

    • Evaluation: Lower temperatures often increase retention and improve resolution, but at the cost of higher backpressure and broader peaks. Higher temperatures do the opposite. A van't Hoff plot (ln(k) vs 1/T) can be used to understand the thermodynamic properties of the separation.

Expected Results & Data Summary

The optimization process should be documented systematically. Below is a table with hypothetical but realistic data illustrating the optimization path on a Chiralpak® IG-3 column.

ConditionMobile PhaseTemp (°C)k1k2Selectivity (α)Resolution (Rs)Notes
Initial MeOH + 0.1% DEA252.53.01.201.35Promising, but not baseline.
Opt. 1 EtOH + 0.1% DEA253.84.81.261.62Success! Ethanol improves resolution.
Opt. 2 MeOH + 0.2% DEA251.92.21.161.10Higher DEA reduces retention and Rs.
Opt. 3 EtOH + 0.1% DEA154.55.81.291.85Lower temp further improves Rs.

Note on Deuterated Compounds

The presence of deuterium atoms can sometimes lead to small differences in retention time compared to the non-deuterated analogue, an effect known as the chromatographic deuterium effect (CDE).[10] This is due to subtle changes in molecular size and bond polarity (C-D vs C-H).[11][12] However, for the purpose of separating the (R) and (S) enantiomers, this effect is negligible as the primary separation mechanism is based on stereochemistry. The method developed for the d3-analog is expected to be directly applicable to the non-deuterated compound with minimal changes in retention time.

Conclusion

The enantioseparation of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 is readily achievable through a systematic method development approach centered on polysaccharide-based chiral stationary phases. By conducting a logical column screening across different selectors (e.g., Lux Cellulose-2, Chiralpak IG-3) and modes (NP, PO), a suitable candidate can be rapidly identified. Subsequent optimization of the mobile phase, with particular attention to the choice of alcohol modifier and the concentration of a basic additive like diethylamine, is critical for achieving baseline resolution. This structured workflow provides a reliable and efficient path to developing a robust and transferable chiral HPLC method suitable for research, development, and quality control environments.

References

  • Dascalu, A.E., et al. (2019). Performance comparison of chlorinated chiral stationary phases in supercritical fluid chromatography for separation of selected pyrrolidone derivatives. Journal of Pharmaceutical Analysis, 9(4), 248-253. [Link][4][6]

  • Phenomenex, Inc. (2022). Chiral Separation of Nicotine Enantiomers with Polysaccharide-based Lux 3 µm AMP Column. Application Note. [Link][5]

  • Bezhanishvili, T., et al. (2024). Separation of undeuterated and partially deuterated enantioisotopologues of some amphetamine derivatives on achiral and polysaccharide-based chiral columns in high-performance liquid chromatography. Journal of Chromatography A, 1720, 464797. [Link][11][12]

  • Coleman III, W.M., et al. (2025). On the Influence of Additives and Modifiers on the Chiral HPLC Separation of the Enantiomers of Nicotine. Chirality. [Link][8]

  • Al-Saeed, F.A., & El-Enany, N. (2023). A Systematic Review of Analytical Methods for the Separation of Nicotine Enantiomers and Evaluation of Nicotine Sources. Chemical Research in Toxicology, 36(4), 491-509. [Link][3][13]

  • Scriba, G.K.E. (2020). Chiral Stationary Phases for Liquid Chromatography: Recent Developments. Molecules, 25(19), 4543. [Link][2]

  • Miyamoto, T., et al. (2025). Mechanistic Study of the Deuterium Effect in Chromatographic Separation for Chemical-Tagging Metabolomics and Its Application to Biomarker Discovery. Analytical Chemistry. [Link][10]

  • Meričko, D., Lehotay, J., & Čižmárik, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie, 56(3), 107-113. [Link][9]

  • Ferretti, R., et al. (2018). Unusual retention behavior of omeprazole and its chiral impurities B and E on the amylose tris (3-chloro-5-methylphenylcarbamate) chiral stationary phase in polar organic mode. Journal of Pharmaceutical and Biomedical Analysis, 156, 274-281. [Link][7]

  • Armstrong, D.W. (2025). Molecular Dynamics of Enantiomeric Separation in HPLC. Preprints.org. [Link][1]

Sources

Application Note: High-Precision Quantitation of Cotinine in Biological Matrices using Cotinine-d3 Isotope Dilution

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust protocol for the quantification of Cotinine, the primary metabolite of nicotine, in human plasma and serum using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] The method relies on Stable Isotope Dilution Assay (SIDA) principles, utilizing Cotinine-d3 (N-methyl-d3) as the internal standard (IS). We provide a comprehensive guide on calculating and validating Relative Response Factors (RRF) to correct for matrix-induced ionization suppression and extraction variability, ensuring compliance with FDA Bioanalytical Method Validation guidelines.

Introduction: The Necessity of Relative Response Factors

In quantitative bioanalysis, absolute signal intensity is unreliable due to matrix effects —the alteration of ionization efficiency by co-eluting components in complex fluids like plasma or urine.

To counteract this, Cotinine-d3 is used as an Internal Standard.[2] Because it is chemically identical to Cotinine but distinguishable by mass (+3 Da), it experiences the same extraction recovery and ionization suppression. However, the detector response (ionization efficiency) between the native analyte and the deuterated standard is rarely 1:1.

The Relative Response Factor (RRF) is the mathematical correction that normalizes these differences.[4][5] Ignoring RRF or assuming it is exactly 1.00 can lead to systematic quantitative errors of 5–15%.

Key Mechanistic Insight

Cotinine-d3 (N-methyl-d3) is preferred over ring-deuterated isotopologues because the deuterium label is located on the methyl group. During Collision Induced Dissociation (CID), the primary fragment for Cotinine is the pyridine ring (


 80). Since the label is on the methyl group (which is lost during fragmentation), both Cotinine and Cotinine-d3 produce the same product ion (

80) in some transitions, or distinct ions in others depending on the fragmentation pathway chosen.
  • Selected Strategy: We utilize the specific transition where the label is retained in the precursor but lost or retained in specific fragments to ensure specificity.

Experimental Workflow

The following diagram illustrates the critical path from sample preparation to RRF calculation.

Cotinine_Workflow cluster_logic Logic Gate Sample Biological Sample (Serum/Plasma) Spike Spike Internal Standard (Cotinine-d3) Sample->Spike  Aliquot Extract Extraction (SLE or SPE) Spike->Extract  Equilibrate LCMS LC-MS/MS Analysis (MRM Mode) Extract->LCMS  Inject Data Data Processing (Peak Integration) LCMS->Data  Raw Files Calc RRF Calculation & Quantitation Data->Calc  Area Ratios

Figure 1: Step-by-step workflow for Cotinine quantification using Isotope Dilution.

Materials and Methods

Reagents
  • Analyte: (-)-Cotinine (Sigma-Aldrich or equivalent).

  • Internal Standard: (±)-Cotinine-methyl-d3 (Cerilliant/Cayman, >99% isotopic purity).

  • Matrix: Drug-free human plasma/serum (for matrix-matched calibration).

LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

  • Mobile Phase B: Methanol/Acetonitrile (50:50).

  • Ionization: Electrospray Ionization (ESI) Positive Mode.[3]

MRM Transitions

To prevent "crosstalk" (interference), specific transitions must be selected.

CompoundPrecursor Ion (

)
Product Ion (

)
Role
Cotinine 177.180.1Quantifier
Cotinine 177.198.1Qualifier
Cotinine-d3 180.180.1Quantifier (IS)

Note: The


 80 product ion corresponds to the pyridine ring. Although both parent molecules yield this fragment, the Mass Spectrometer resolves them based on the Precursor Ion (177 vs 180).

Protocol: Calculation of Relative Response Factor (RRF)

The RRF is determined by analyzing a System Suitability Solution containing known, equimolar (or near-equimolar) concentrations of the Analyte and the Internal Standard.

Step 1: Preparation of RRF Standard

Prepare a neat solution (in mobile phase, no matrix) containing:

  • Cotinine (

    
    ):  100 ng/mL
    
  • Cotinine-d3 (

    
    ):  100 ng/mL
    
Step 2: Data Acquisition

Inject this standard 5–6 times to obtain statistically significant mean peak areas.

Step 3: The RRF Formula

The fundamental equation derived from the internal standard calibration model is:



Where:

  • 
     = Integrated peak area of Cotinine.
    
  • 
     = Integrated peak area of Cotinine-d3.
    
  • 
     = Known concentration of Cotinine.
    
  • 
     = Known concentration of Cotinine-d3.
    
Step 4: Calculation Example

Scenario: You inject a standard with 100 ng/mL of both compounds.

Injection #Area Cotinine (

177)
Area Cotinine-d3 (

180)
Ratio (

)
152,00048,5001.072
251,80048,2001.075
352,20048,6001.074
Average 52,000 48,433 1.074


Interpretation: Cotinine responds 1.074 times more intensely than Cotinine-d3. This factor must be used to correct unknown samples.

Application: Quantifying Unknown Samples

Once the RRF is established (or if using a calibration curve which implicitly calculates the slope ratio), you calculate the concentration of Cotinine in patient samples using the rearranged formula:



  • Self-Validating Check: If you use a multi-point calibration curve (plotting Area Ratio vs. Concentration Ratio), the Slope of that line is effectively the RRF.

    • 
       = Area Ratio (
      
      
      
      )[5][6]
    • 
       = Concentration Ratio (
      
      
      
      )[5]
    • ngcontent-ng-c2372798075="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
       = RRF 
      

Validation & Troubleshooting (Expertise & Trustworthiness)

Isotopic Purity & Crosstalk

A critical failure point in RRF calculations is Isotopic Contribution .

  • Problem: If Cotinine-d3 is only 98% pure, it contains 2% Cotinine-d0. This will add signal to the analyte channel, artificially inflating low-concentration results.

  • Test: Inject a "Zero Sample" (Matrix + IS only).

    • Acceptance Criteria: The signal in the Cotinine channel must be < 20% of the Lower Limit of Quantitation (LLOQ) [1].

Deuterium Exchange

While N-methyl deuterium labels are generally stable, exposure to extremely high pH (>10) or strong acids for prolonged periods can cause H/D exchange.

  • Protocol Control: Keep extraction pH between 4.0 and 9.0. Process samples within 24 hours of extraction.

Linearity

According to FDA Guidance [2], the calibration curve should consist of a blank sample (matrix only), a zero sample (matrix + IS), and at least six non-zero standards covering the expected range.

  • RRF Stability: Plot the RRF calculated at each calibration level. It should remain constant (RSD < 15%) across the dynamic range. If RRF drifts significantly at high concentrations, detector saturation is likely occurring.

References

  • U.S. Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[7][8][9] (2018).[10] Available at: [Link]

  • Centers for Disease Control and Prevention (CDC). Laboratory Procedure Manual: Cotinine in Serum.[3][11] (2014).[12] Available at: [Link]

Sources

Troubleshooting & Optimization

LC-MS/MS Technical Support Center: Cotinine & Cotinine-d3 Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Focus: Mitigating Matrix Effects in Biological Assays

Welcome to the Advanced Troubleshooting Center. As a Senior Application Scientist, I frequently encounter assays where the quantification of cotinine—the primary biomarker for nicotine exposure—fails due to unseen matrix effects, despite the use of a stable isotope-labeled internal standard (SIL-IS) like Cotinine-d3.

This guide explores the causality behind these analytical failures, provides self-validating experimental protocols, and establishes robust methodologies to ensure assay integrity.

The Causality of Matrix Effects in ESI-MS/MS

In Electrospray Ionization (ESI), analytes must compete for a limited number of excess protons and surface sites on the evaporating solvent droplets. When analyzing complex matrices (plasma, serum, urine), endogenous compounds like phospholipids or salts co-elute with cotinine. Because these matrix components often exist at much higher concentrations or possess higher proton affinities, they monopolize the droplet surface charge, leading to a phenomenon known as ion suppression .

G cluster_competition Surface Charge Competition ESI ESI Droplet Formation Desolvation Solvent Evaporation & Fission ESI->Desolvation Analyte Cotinine / Cotinine-d3 Desolvation->Analyte Matrix Matrix Components (Phospholipids, Salts) Desolvation->Matrix GasPhase Gas-Phase Ions to MS Analyte->GasPhase If surface charge available Matrix->Analyte Competes for protons Matrix->GasPhase High affinity/concentration Suppression Ion Suppression (Reduced Analyte Signal) GasPhase->Suppression Matrix dominates

Mechanism of ESI ion suppression driven by surface charge competition.

Troubleshooting FAQs

Q1: I am using Cotinine-d3 as my internal standard. Shouldn't this perfectly correct for any matrix effects? A: In theory, yes; in practice, not always. The assumption relies on exact co-elution. However, due to the deuterium isotope effect , Cotinine-d3 is slightly less lipophilic than unlabeled cotinine. On high-resolution reversed-phase columns (e.g., C18 or Phenyl-hexyl), Cotinine-d3 often elutes slightly earlier (e.g., 0.02 - 0.05 minutes) than cotinine. Causality: If a highly concentrated, unresolved phospholipid peak tail intersects this narrow elution window, the instantaneous suppression applied to Cotinine-d3 will differ significantly from the suppression applied to Cotinine. This differential suppression invalidates the IS correction ratio, skewing your quantitative results.

Q2: How do I definitively map where matrix suppression is occurring in my cotinine gradient? A: You must decouple the chromatographic separation of the matrix from the injection of the analyte. This is achieved via Post-Column Infusion 1. By continuously infusing a pure cotinine solution into the LC effluent just before the MS source, you establish a steady baseline signal. When you subsequently inject a blank biological matrix extract, any endogenous compounds eluting from the column will disrupt the ionization of the infused cotinine, appearing as negative peaks (dips) in the baseline.

Q3: My cotinine signal is heavily suppressed in plasma and urine. How should I optimize my sample preparation? A: The choice of sample preparation dictates the cleanliness of the extract. Simple Protein Precipitation (PPT) using methanol or acetonitrile is fast but leaves high concentrations of phospholipids and salts in the supernatant 2. To mitigate severe matrix effects, you must transition to Solid-Phase Extraction (SPE) . SPE chemically fractionates the sample, allowing you to wash away highly polar salts and retain non-polar phospholipids on the sorbent while selectively eluting the moderately polar cotinine 3.

Quantitative Data: Sample Preparation Comparison

The following table summarizes the performance of various sample preparation techniques for cotinine analysis in plasma, highlighting why SPE is the gold standard for mitigating matrix effects.

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)Phospholipid RemovalThroughput
Protein Precipitation (PPT) 85 – 95%-20% to -45% (Suppression)PoorHigh
Liquid-Liquid Extraction (LLE) 75 – 85%< 15%GoodLow
Solid-Phase Extraction (SPE) > 95%< 10%ExcellentMedium to High

Self-Validating Experimental Protocols

Protocol A: Post-Column Infusion for Matrix Effect Assessment

Self-Validation Mechanism: The continuous infusion baseline serves as its own internal control. A flat baseline during the cotinine retention window guarantees zero ion suppression, validating the chromatography.

  • Setup: Connect a syringe pump to a T-piece inserted between the analytical column outlet and the MS source inlet.

  • Infusion: Infuse a neat solution of Cotinine (e.g., 200 ng/mL in 50:50 MeOH:H2O) at 10 µL/min.

  • Equilibration: Start the LC flow with your standard mobile phase gradient. Monitor the MS/MS transition for Cotinine (m/z 177 → 80) until a stable, elevated baseline is achieved.

  • Injection: Inject a blank matrix sample (e.g., extracted human plasma or urine) through the LC system.

  • Analysis: Observe the chromatogram. Any negative deflection in the baseline indicates ion suppression from eluting matrix components. If a dip aligns with your known Cotinine/Cotinine-d3 retention time, you must alter your LC gradient or improve sample cleanup.

Protocol B: Automated Solid-Phase Extraction (SPE) Workflow

Self-Validation Mechanism: By analyzing a "Pre-Extraction Spike" versus a "Post-Extraction Spike", this protocol mathematically isolates true extraction recovery from ESI matrix suppression, ensuring the protocol's integrity.

SPE_Workflow Sample Plasma + Cotinine-d3 Condition 1. Condition (MeOH & H2O) Sample->Condition Load 2. Load Sample Condition->Load Wash 3. Wash (5% MeOH) Load->Wash Elute 4. Elute (100% MeOH) Wash->Elute Evaporate 5. Evaporate & Reconstitute Elute->Evaporate LCMS LC-MS/MS Analysis Evaporate->LCMS

Automated Solid-Phase Extraction (SPE) workflow for Cotinine LC-MS/MS.

Step-by-Step Methodology:

  • Sample Pre-treatment: Aliquot 100 µL of plasma. Add 20 µL of Cotinine-d3 internal standard (50 ng/mL). Dilute with 100 µL of 2% ammonium hydroxide to disrupt protein binding.

  • Conditioning: Pass 1 mL of Methanol, followed by 1 mL of LC-MS grade Water through a mixed-mode cation exchange (MCX) or reversed-phase SPE cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a slow flow rate (1-2 mL/min) to ensure hydrophobic interaction.

  • Washing (Critical Step): Wash with 1 mL of 5% Methanol in Water. Causality: Cotinine is a moderately polar alkaloid. A 5% methanol wash provides sufficient aqueous character to elute highly polar endogenous salts (often found in urine 4) without breaking the hydrophobic interactions retaining cotinine on the sorbent.

  • Elution: Elute with 1 mL of 100% Methanol. Phospholipids remain trapped on the sorbent due to their extreme hydrophobicity.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase for LC-MS/MS injection.

Validation Calculation:

  • Absolute Recovery = (Area of Pre-Extraction Spike / Area of Post-Extraction Spike) × 100.

  • Matrix Effect = (Area of Post-Extraction Spike / Area of Neat Standard) × 100. (Values < 100% indicate suppression; values > 100% indicate enhancement).

References

  • Determination of Cotinine by LC–MS-MS with Automated Solid-Phase Extraction. Journal of Chromatographic Science, Oxford Academic.3

  • Rapid, sensitive, and reliable quantitation of nicotine and its main metabolites cotinine and trans-3′-hydroxycotinine. Refubium - Freie Universität Berlin.2

  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids. CDC Stacks.4

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. Chromatography Online.1

Sources

Technical Support Center: Optimization of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 Recovery

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting & Optimization Guide for Bioanalytical Recovery Target Molecule: (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 (Deuterated Internal Standard) Matrix: Human/Animal Plasma Application: LC-MS/MS Bioanalysis (PK/PD, Toxicology)[1]

Introduction: The Physicochemical Challenge

You are likely experiencing low or inconsistent recovery with (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 .[1] To solve this, we must first understand the molecule's behavior in a biological matrix.[1]

This molecule contains two distinct chemical moieties that dictate its extraction physics:

  • Pyridine Ring: A basic nitrogen (pKa ~3.4 - 4.5), making the molecule positively charged in acidic conditions.[1]

  • Pyrrolidone/Lactam Ring: A highly polar moiety that increases water solubility and reduces retention on traditional C18 solid-phase extraction (SPE) sorbents.[1]

The Core Problem: Traditional Protein Precipitation (PPT) leaves behind phospholipids that cause ion suppression, while standard Liquid-Liquid Extraction (LLE) often fails to extract such polar species efficiently without aggressive solvents.

This guide provides a self-validating troubleshooting workflow to maximize recovery and minimize matrix effects.

Module 1: Diagnostic Workflow

Before altering your extraction protocol, determine if your issue is Absolute Recovery (extraction efficiency) or Matrix Effect (ionization suppression).[1]

Experiment: The Post-Extraction Spike

Perform this validation step to isolate the root cause.

SetDescriptionPreparation
A (Neat) Neat StandardAnalyte spiked into mobile phase (No matrix).[1]
B (Post-Spike) Matrix-MatchedExtract blank plasma -> Spike analyte after extraction.
C (Pre-Spike) Extracted SampleSpike analyte into plasma -> Extract.[1]

Calculations:

  • Matrix Effect (ME):

    
     (If < 85%, you have phospholipid suppression).[1]
    
  • Recovery (RE):

    
     (If < 50%, your extraction chemistry is flawed).[1]
    

Module 2: Extraction Method Methodologies

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE (Recommended)

Why this works: This method utilizes a "Catch-and-Release" mechanism.[1] The sorbent retains the molecule via hydrophobic interactions (ring structure) AND ionic interactions (protonated pyridine nitrogen), allowing you to wash away interferences aggressively.

Step-by-Step Protocol:

  • Pre-treatment: Dilute 200 µL Plasma 1:1 with 4% Phosphoric Acid (H₃PO₄) .

    • Mechanism:[2] Acidification (pH < 3) ensures the pyridine nitrogen is fully protonated (

      
      ).[1]
      
  • Conditioning: 1 mL MeOH followed by 1 mL Water.

  • Load: Apply pre-treated sample at a slow flow rate (1 mL/min).

  • Wash 1 (Acidic/Aqueous): 1 mL 2% Formic Acid in Water.[1]

    • Removes: Proteins and salts.[1][3] Analyte stays bound via ion exchange.[1]

  • Wash 2 (Organic/Neutral): 1 mL Methanol.

    • Removes: Hydrophobic neutrals and phospholipids .[1] Analyte stays bound via ion exchange.[1]

  • Elution (Basic/Organic): 2 x 400 µL 5% Ammonium Hydroxide (NH₄OH) in Methanol .

    • Mechanism:[2] High pH deprotonates the pyridine nitrogen, breaking the ionic bond and releasing the analyte.

Protocol B: Liquid-Liquid Extraction (LLE) Alternative

Use case: If SPE is unavailable.[1] Note that LLE is generally less efficient for this polar molecule.[1]

  • Alkalinization: Add 50 µL 0.5M Ammonium Hydroxide to 200 µL Plasma (pH > 9).

    • Mechanism:[2] Neutralizes the molecule to increase lipophilicity.[1]

  • Solvent: Add 1.5 mL Dichloromethane (DCM) : Isopropanol (IPA) (90:10 v/v) .

    • Why: Pure non-polar solvents (Hexane) will NOT extract this polar pyrrolidone.[1] You need the polarity of DCM/IPA.[1]

  • Process: Vortex 5 min, Centrifuge, Evaporate, Reconstitute.

Module 3: Visualizing the Workflow

The following diagram illustrates the decision logic and the mechanism of the recommended MCX extraction.

ExtractionWorkflow Start Start: Low Recovery of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 Diag Run Post-Extraction Spike (Set A, B, C) Start->Diag Decision Calculate Matrix Factor (MF) & Recovery (RE) Diag->Decision IssueME Issue: Matrix Effect (Suppression > 20%) Decision->IssueME Low Signal B vs A IssueRE Issue: Low Extraction Efficiency (Recovery < 50%) Decision->IssueRE Low Signal C vs B Sol_SPE Switch to Mixed-Mode SPE (MCX) Removes Phospholipids IssueME->Sol_SPE IssueRE->Sol_SPE Preferred Sol_LLE Optimize LLE Solvent Use DCM:IPA (90:10) @ pH 10 IssueRE->Sol_LLE If SPE unavailable Mechanism MCX Mechanism: 1. Acidify (Protonate Pyridine) 2. Wash Organic (Remove Lipids) 3. Elute Basic (Release Analyte) Sol_SPE->Mechanism

Caption: Decision tree for diagnosing recovery failure and selecting the correct extraction chemistry based on analyte properties.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of my deuterated IS (d3) lower than the native analyte? A: This suggests Deuterium Isotope Effect in the chromatography, not extraction. Deuterated compounds often elute slightly earlier than non-deuterated analogs.[1] If your d3-IS elutes into a region of ion suppression (phospholipids) where the native analyte does not, the IS signal will be suppressed.

  • Fix: Check retention times. If they differ, adjust the gradient to ensure co-elution, or switch to a ¹³C-labeled IS if possible.

Q2: Can I use Protein Precipitation (PPT) with Acetonitrile? A: Only if sensitivity is not critical. PPT recovery is usually 100%, but the Matrix Effect is severe.[1] The polar nature of the pyrrolidone means it elutes early (in the "void volume" dump) on C18 columns, exactly where salts and unretained plasma components elute.

  • Fix: If you must use PPT, use a HILIC column (e.g., Silica or Amide) to move the analyte away from the solvent front.

Q3: The molecule is unstable. How do I store plasma samples? A: Nicotinoyl-pyrrolidone derivatives can be subject to ring-opening hydrolysis or enzymatic oxidation.[1]

  • Protocol: Collect blood in tubes containing EDTA (anticoagulant) and immediately add an esterase inhibitor (e.g., Phenylmethanesulfonyl fluoride - PMSF) if stability data suggests enzymatic degradation.[1] Store at -80°C. Avoid repeated freeze-thaw cycles.

Q4: My calibration curve is non-linear at the lower end. A: This is a symptom of non-specific binding . Basic amines bind to silanol groups on glass vials.[1]

  • Fix: Use Polypropylene (PP) vials or silanized glass. Ensure your reconstitution solvent contains at least 10-20% organic solvent or 0.1% Formic Acid to prevent adsorption.[1]

References

  • FDA (U.S. Food and Drug Administration). (2018).[1] Bioanalytical Method Validation Guidance for Industry.[1] Retrieved from [Link]

  • Centers for Disease Control and Prevention (CDC). (2012).[1] Laboratory Procedure Manual: Cotinine and Nicotine Metabolites.[1] (Method No. 4004.03).[1] Retrieved from [Link]

  • Waters Corporation. (2016).[1] Oasis PRiME HLB: A Novel SPE Sorbent for the Clean-up of Phospholipids.[1] Application Note. Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4521351, (r,s)-1-methyl-3-nicotinoylpyrrolidine.[1] Retrieved from [Link]

Sources

Technical Guide: Mitigating Ion Suppression in Cotinine-d3 LC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: March 2026

To: Bioanalytical Research Team From: Senior Application Scientist, Mass Spectrometry Division Subject: Troubleshooting Ion Suppression and Internal Standard Variability in Cotinine Assays

Executive Summary & Problem Definition

In quantitative LC-MS/MS analysis of Cotinine, the use of a deuterated internal standard (Cotinine-d3) is industry standard. However, a common and critical failure mode occurs when the Cotinine-d3 signal is suppressed differently than the analyte , or when suppression is so severe that the IS signal drops below reliable detection limits.

This phenomenon is often caused by phospholipids (in plasma/serum) or high-salt content (in urine) co-eluting with the void volume or the analyte band. Because deuterium atoms (


H) are slightly less lipophilic than hydrogen (

H), Cotinine-d3 can elute slightly earlier than native Cotinine in Reversed-Phase (RP) chromatography. If a sharp band of matrix suppression exists at that exact retention time difference, the IS-normalization fails, leading to quantitative inaccuracy.

This guide details the diagnostic protocols, chromatographic corrections, and sample preparation strategies required to resolve these issues in compliance with FDA/EMA bioanalytical guidelines.

Module 1: Diagnostic Workflow (Is it Suppression?)

Before modifying the chemistry, you must visualize the ionization environment. The Post-Column Infusion (PCI) method is the gold standard for mapping suppression zones.

Protocol: Post-Column Infusion (PCI) Profiling

Objective: Visualize where matrix components suppress ionization relative to the Cotinine retention time.

  • Setup: Connect a syringe pump to the LC flow path via a T-junction located after the analytical column but before the MS source.

  • Infusate: Prepare a solution of Cotinine-d3 (approx. 100 ng/mL) in mobile phase.

  • Flow: Infuse the standard continuously at 10–20 µL/min.

  • Injection: Inject a blank extracted matrix sample (e.g., plasma processed via your current method) into the LC system.

  • Observation: Monitor the baseline of the specific MRM transition for Cotinine-d3.

    • Stable Baseline: No matrix effect.[1]

    • Negative Peak (Dip): Ion suppression (Matrix components stealing charge).

    • Positive Peak: Ion enhancement.

Visualization: PCI Setup

PCI_Setup cluster_legend Result Interpretation LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee T-Junction Column->Tee  Eluent MS Mass Spectrometer (Source) Tee->MS  Combined Flow Syringe Syringe Pump (Infusing Cotinine-d3) Syringe->Tee  Constant IS Flow Result Dip in Baseline = Suppression Zone

Caption: Schematic of Post-Column Infusion setup. A constant flow of IS allows visualization of matrix effects caused by the injected blank sample.

Module 2: The Chromatographic Solution (The Deuterium Effect)

The Issue: Deuterium isotope effects can cause Cotinine-d3 to elute 2–5 seconds earlier than Cotinine on high-efficiency C18 columns. If the "suppression cliff" (often caused by phospholipids) ends exactly between the IS and the Analyte, your quantification will fail.

Troubleshooting Steps:

  • Switch Stationary Phases:

    • Avoid: Standard C18 if you see early elution issues.

    • Recommended: Phenyl-Hexyl or Biphenyl columns. These phases rely on pi-pi interactions with the pyridine ring of Cotinine. This mechanism is more selective for the analyte structure and often provides better separation from lipid interferences than hydrophobicity alone.

  • Modify Mobile Phase:

    • Switching organic modifier from Acetonitrile to Methanol often changes the solvation enough to merge the retention times of the H and D forms, or shift the matrix interference away from the analyte.

  • Alternative IS:

    • If the D3 shift remains problematic, switch to Cotinine-

      
      C
      
      
      
      . Carbon-13 isotopes do not exhibit the chromatographic isotope effect seen with Deuterium, ensuring perfect co-elution.

Module 3: Sample Preparation (Root Cause Removal)

If chromatography cannot separate the analyte from the suppression zone, you must remove the suppressor. In plasma/serum, Phospholipids (PLs) are the primary cause of ion suppression.[1]

Comparison of Cleanup Strategies
MethodProtocol SummaryPhospholipid RemovalCost/ComplexityRecommendation
Protein Precipitation (PPT) Add 3:1 ACN to Plasma -> Vortex -> SpinPoor (<10%) . PLs remain in supernatant.Low / LowNot Recommended for low-level Cotinine.
PLR Plates (e.g., HybridSPE) PPT performed in-well with Lewis-acid zirconia filter.Excellent (>99%) . Zirconia binds phosphate groups.Medium / LowHighly Recommended .
Solid Phase Extraction (SPE) Load -> Wash -> Elute (Mixed-mode Cation Exchange).Good (>90%) if wash steps are optimized.High / HighUse if sensitivity requirements are extreme.
Liquid-Liquid Extraction (LLE) Extract with Dichloromethane/IPA.Moderate . PLs tend to stay in aqueous/interface.Medium / HighGood alternative, but hard to automate.

Key Insight: For Cotinine, a Phospholipid Removal (PLR) plate is often the "sweet spot" between the simplicity of precipitation and the cleanliness of SPE.

Module 4: Validation & Calculation (FDA/EMA Compliance)

You must quantitatively prove that matrix effects are controlled. Regulatory bodies (FDA/EMA) require the calculation of the Matrix Factor (MF) .

Calculation of Matrix Factor (MF)

Perform these experiments at Low and High QC concentrations.

  • Set A (Neat): Analyte + IS in mobile phase.

  • Set B (Post-Extraction Spike): Extract blank matrix, then spike Analyte + IS into the extract.[1]


[1]
  • MF = 1: No Matrix Effect.[1]

  • MF < 1: Ion Suppression.

  • MF > 1: Ion Enhancement.

The Critical Metric: IS-Normalized MF

Because you are using Cotinine-d3, the absolute MF matters less than the consistency between the analyte and the IS.


[1][2]

Acceptance Criteria: The Coefficient of Variation (CV) of the IS-Normalized MF calculated from 6 different lots of matrix must be ≤ 15% .

Troubleshooting Logic Tree

Use this decision matrix to guide your daily troubleshooting.

Troubleshooting_Tree Start Issue: Low/Variable Cotinine-d3 Signal Check_RT 1. Check Retention Time (RT) Is IS eluting earlier than Analyte? Start->Check_RT RT_Yes Yes (>0.1 min shift) Check_RT->RT_Yes RT_No No (Co-eluting) Check_RT->RT_No Solution_Col Switch Column Chemistry (C18 -> Phenyl-Hexyl) OR Use 13C-IS RT_Yes->Solution_Col PCI_Test 2. Run PCI Test Is suppression observed at RT? RT_No->PCI_Test PCI_Yes Yes (Dip at RT) PCI_Test->PCI_Yes PCI_No No (Stable Baseline) PCI_Test->PCI_No Sample_Prep Upgrade Sample Prep (Switch PPT -> HybridSPE/PLR) PCI_Yes->Sample_Prep Mech_Check Check Instrument Hardware (Needle placement, Gas flow) PCI_No->Mech_Check

Caption: Step-by-step logic flow for isolating the source of internal standard variability.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[1][3][4] Link

  • Pujeri, S. S., et al. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of the American Society for Mass Spectrometry. Link

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B. Link

  • Wang, S., et al. (2018). Deuterium isotope effects in drug pharmacokinetics. PLOS One. Link

  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Link

Sources

Resolving interfering peaks in (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 spectrum

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the analysis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. As Senior Application Scientists, we aim to provide not just procedural steps, but also the scientific reasoning behind them to empower you to resolve even the most complex analytical challenges.

Introduction: The Challenge of Interfering Peaks

(R,S)-1-Methyl-3-nicotinoylpyrrolidone is a key compound in various research and development pipelines. The use of its deuterated[1][2] analog, (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3, as an internal standard is a common practice in quantitative mass spectrometry to ensure accuracy and precision. However, the presence of [3][4]interfering peaks in the mass spectrum can significantly compromise the integrity of your results. These interferences can arise from various sources, including isobaric compounds, co-eluting isomers, and impurities within the internal standard itself. This guide will walk you [5][6][7][8]through a systematic approach to identifying and resolving these interfering peaks.

Frequently Asked Questions (FAQs)

Q1: I'm observing a peak in my blank matrix that corresponds to the analyte, even without spiking. What could be the cause?

This is a common issue that often points to the purity of your deuterated internal standard.

Possible Cause: The [5]9-1-Methyl-3-nicotinoylpyrrolidone-d3 internal standard may contain a small amount of the unlabeled (d0) analyte as an impurity. When you spike your blank matrix with the internal standard, you are inadvertently introducing the analyte.

Troubleshooting Protocol:

  • Prepare a High-Concentration Solution of the Internal Standard: Dissolve the (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 in a clean solvent (e.g., methanol or acetonitrile) at a concentration significantly higher than what is used in your assay.

  • Analyze by LC-MS/MS: Inject this high-concentration solution into your LC-MS/MS system.

  • Monitor Both Mass Transitions: Monitor the mass transition for the deuterated internal standard (d3) and, crucially, the mass transition for the unlabeled analyte (d0).

  • Evaluate the Response: If a significant peak is observed at the retention time of the analyte in the d0 channel, it confirms the presence of the unlabeled compound as an impurity in your internal standard. The response of this peak should be less than 5% of the response of the analyte at the Lower Limit of Quantification (LLOQ) for the assay to be considered acceptable.

Q2: My analyte and internal standard peaks are not perfectly co-eluting. Why is this happening and how can I fix it?

While deuterated internal standards are chemically very similar to their non-deuterated counterparts, slight differences in their chromatographic behavior can occur, leading to a retention time shift. This phenomenon, known as[5] the "isotope effect," can lead to inaccurate quantification if not addressed.

Causality: The substitution of hydrogen with the heavier deuterium isotope can slightly alter the molecule's interaction with the stationary phase of the chromatography column, resulting in a small difference in retention time.

Optimization Strategies:

StrategyPrincipleRecommended Action
Mobile Phase Modification Altering the solvent strength can modulate the retention of both the analyte and the internal standard, potentially bringing their elution times closer together.Gradually adjust the ratio of your organic and aqueous mobile phase components. A good starting point is to vary the organic content by ±2-5%.
Gradient Optimization A shallower gradient can provide better resolution between the analyte/internal standard pair and other matrix components, which can sometimes influence retention.Decrease the rate of change of the organic solvent percentage over time in your gradient program.
Column Chemistry Selection Different stationary phases offer different selectivities. If co-elution cannot be achieved on your current column, switching to a different chemistry may be necessary.Consider columns with alternative stationary phases such as phenyl-hexyl or biphenyl, which can offer different interaction mechanisms compared to a standard C18 column.
Q3: I've c[9]onfirmed my internal standard is pure and co-elution is good, but I'm still seeing an interfering peak at the same mass transition as my analyte. What's next?

In this scenario, you are likely dealing with an isobaric interference—a compound with the same nominal mass as your analyte that also produces a fragment ion of the same mass.

Investigative Workflow[6][7][8]:

Caption: Workflow for identifying and resolving isobaric interference.

Detailed Steps:

  • Consider the Source: If you are working with biological samples (e.g., plasma, urine), the interference could be a metabolite of the drug or a related endogenous compound. For instance, N-oxide met[6][7]abolites have been reported to cause interference in LC-MS/MS analyses.

  • Employ High-Resolut[7]ion Mass Spectrometry (HRMS): HRMS can distinguish between compounds with the same nominal mass but different exact masses. This is a powerful tool f[10]or confirming whether the interference is truly isobaric or if it is a different compound altogether.

  • Optimize Chromatographic Separation: Even if two compounds are isobaric, it is often possible to separate them chromatographically.

    • Experiment with Different Columns: As mentioned in Q2, trying different column chemistries is a key strategy.

    • Adjust Mobile Phase pH: If your analyte and the interferent have different pKa values, adjusting the pH of the mobile phase can alter their ionization state and, consequently, their retention times.

  • Select an Alternative Multiple Reaction Monitoring (MRM) Transition: If chromatographic separation is not feasible, investigate alternative fragmentation pathways for your analyte. It is possible that a different precursor-to-product ion transition is unique to your analyte and is not shared by the interfering compound.

Q4: My peaks[11] are broad and asymmetrical. How does this impact the resolution of interfering peaks?

Poor peak shape can mask the presence of a co-eluting interference and make accurate integration difficult.

Common Causes and Solu[11]tions:

CauseExplanationSolution
Sample Solvent Mismatch Injecting a sample dissolved in a solvent that is much stronger than the initial mobile phase can cause peak distortion.Whenever possible, diss[12]olve your sample in the initial mobile phase or a weaker solvent.
Column Overload Injecting too much analyte onto the column can lead to broad, fronting peaks.Reduce the concentratio[13]n of your sample or decrease the injection volume.
Column Contamination Buildup of matrix components on the column can lead to peak tailing and split peaks.Implement a robust samp[14]le clean-up procedure (e.g., solid-phase extraction) and consider using a guard column to protect your analytical column.

Advanced Topic: [15]Chiral Separation of (R)- and (S)-1-Methyl-3-nicotinoylpyrrolidone

Since the compound is a racemic mixture, it may be necessary to separate the (R) and (S) enantiomers for specific applications. Co-elution of enantiomers is a given on standard achiral columns. If your interfering peak is one of the enantiomers and your analyte of interest is the other, chiral chromatography is required.

Experimental Protocol for Chiral Separation:

  • Column Selection: Utilize a chiral stationary phase (CSP). Columns based on derivatized cyclodextrins or polysaccharide-based CSPs are common choices for separating enantiomers.

  • Mobile Phase: Chi[15]ral separations are often sensitive to the mobile phase composition.

    • Normal-Phase Chromatography: A mixture of a non-polar solvent (e.g., hexane) with a polar modifier (e.g., ethanol or isopropanol) is often effective.

    • Reversed-Phase Chromatography: Acetonitrile or methanol mixed with an aqueous buffer is a typical starting point.

  • Temperature Control: Column temperature can significantly impact chiral resolution. It is crucial to use a column oven to maintain a stable and optimized temperature.

  • Flow Rate: Lower flow rates often lead to better resolution in chiral separations.

Caption: A typical workflow for developing a chiral separation method.

Summary of Key Troubleshooting Points

IssuePrimary CauseRecommended First Action
Analyte peak in blank Impurity in deuterated internal standardAnalyze a high-concentration solution of the internal standard alone.
Poor co-elution Isotope effectModify the mobile phase composition.
Interfering peak at the same m/z Isobaric interferenceAnalyze the sample using High-Resolution Mass Spectrometry (HRMS).
Broad or asymmetric peaks Chromatographic issuesEnsure the sample solvent is compatible with the initial mobile phase.
Inability to separate enantiomers Use of an achiral columnEmploy a column with a chiral stationary phase.

By systematically addressing these potential issues, you can effectively troubleshoot and resolve interfering peaks in the analysis of (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3, leading to more accurate and reliable data.

References

  • Liu, A., et al. (2008). Isobaric Metabolite Interferences and the Requirement for Close Examination of Raw Data in Addition to Stringent Chromatographic Separations in Liquid chromatography/tandem Mass Spectrometric Analysis of Drugs in Biological Matrix. PubMed, 22(7), 843-849. Retrieved from [Link]

  • ResearchGate. (2008). Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drug in biological matrix. Retrieved from [Link]

  • American Association for Clinical Chemistry. (2017). Interference Testing and Mitigation in LC-MS/MS Assays. Retrieved from [Link]

  • Axion Labs. Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Retrieved from [Link]

  • PubMed. (2014). Elimination of isobaric interference and signal-to-noise ratio enhancement using on-line mobile phase filtration in liquid chromatography/tandem mass spectrometry. Retrieved from [Link]

  • Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks. YouTube. Retrieved from [Link]

  • ResearchGate. Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Crawford Scientific. (2021). Gas Chromatography Troubleshooting Part 2 - Baseline and Response Issues. Retrieved from [Link]

  • ACS Publications. (2023). Identification of Metabolite Interference Is Necessary for Accurate LC-MS Targeted Metabolomics Analysis. Analytical Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2010). Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. PMC. Retrieved from [Link]

  • HPLC Troubleshooting Guide. Retrieved from [Link]

  • HALO Columns. (2023). LC Chromatography Troubleshooting Guide. Retrieved from [Link]

  • Waters Corporation. (2018). Fundamentals of MS (5 of 7) - Resolution. YouTube. Retrieved from [Link]

  • National Institutes of Health. (2020). Resolving isobaric interferences in direct infusion tandem mass spectrometry. PMC. Retrieved from [Link]

  • National Institutes of Health. (2011). Simultaneous determination of cotinine and trans-3-hydroxycotinine in urine by automated solid-phase extraction using gas chromatography–mass spectrometry. PMC. Retrieved from [Link]

  • Oxford Academic. (2006). A Rapid LC–MS–MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples from Smokers. Journal of Analytical Toxicology. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025). Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. Retrieved from [Link]

  • A REVIEW: USE OF DEUTERATED INTERNAL STANDARDS IN MASS SPECTOMETRY TECHNIQUES. Retrieved from [Link]

  • Kellmann, M., et al. (2011). Interferences and contaminants encountered in modern mass spectrometry. Analytica Chimica Acta, 704(1-2), 2-13. Retrieved from [Link]

  • CDC Stacks. (2014). Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco. Retrieved from [Link]

  • Academic Strive. (2024). Eliminating Ghost Peaks in LC-MS/MS: Enhancing Accuracy Through Advanced Analytical Techniques. Retrieved from [Link]

  • Patsnap. (2016). Synthesis and resolution of nicotine. Eureka. Retrieved from [Link]

  • Leete, E., & Joyce, N. (1989). The Formation of 1-Methyl-3-nicothinoylpyrrolidine (IV) from Nicotine 1′‐Oxide (I). Heterocycles. Retrieved from [Link]

  • LCGC. (2022). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Retrieved from [Link]

  • Springer. (2021). Mass spectrometry-based metabolomics study of nicotine exposure in THP-1 monocytes. Retrieved from [Link]

  • Restek. A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]

  • Google Patents. (2019). RU2753492C1 - Chiral separation of mixture of nicotine enantiomers.
  • Toyota Central R&D Labs., Inc. MALDI Mass Spectrometry of Synthetic Polymers. Retrieved from [Link]

  • MDPI. (2020). Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. Molecules. Retrieved from [Link]

  • AIR Unimi. LC-MS analysis of nitroguanidine and 1-methyl-3-nitroguanidine by catalytic reduction over palladium modified graphitic carbon nitride catalyst. Retrieved from [Link]

  • Manupatra. NICOTINE AND TOBACCO ALKALOIDS: A GC-MS APPROACH. Retrieved from [Link]

  • ResearchGate. (2022). Stability of sample extracts of vitamin D3 metabolites after chemical derivatization for LC-MS/MS analysis. Retrieved from [Link]

Sources

Addressing carryover issues with (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: High-Sensitivity LC-MS/MS Protocols for (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3

Status: Operational Ticket ID: #IS-CARRYOVER-D3 Assigned Specialist: Senior Application Scientist, Bioanalysis Division[1]

Executive Summary

You are encountering carryover issues with (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 , a deuterated internal standard (IS) structurally analogous to nicotine metabolites (specifically related to Cotinine and Pseudooxynicotine derivatives).

Compounds containing both a pyridine ring and a pyrrolidone/pyrrolidine moiety are notorious for "stickiness" in LC-MS systems.[1] They exhibit high pKa values, causing them to protonate in acidic mobile phases and adhere ionically to negatively charged silanols on glass vials, column stationary phases, and metallic passivation layers in the HPLC flow path.

This guide provides a self-validating troubleshooting workflow to isolate and eliminate this carryover.

Phase 1: The Diagnostic Workflow (Isolate the Source)

Before changing solvents, you must locate the physical source of the carryover. Is it the Autosampler (Injector) or the Column ?

Protocol: The Gradient Delay Test

  • Inject a High Standard (ULOQ) of your analyte/IS.[1]

  • Immediately inject a Mobile Phase Blank .[1]

  • Critical Step: In the blank run, program the gradient to start after a delay equal to the isocratic hold of the previous run, or simply run a "double gradient" (two ramps in one run).

  • Analysis:

    • Scenario A: The ghost peak appears at the exact same retention time as the standard.

      • Diagnosis:Injector/Needle Carryover. The analyte was physically introduced at t=0.

    • Scenario B: The ghost peak appears later or is "smeared" across the baseline.

      • Diagnosis:Column/System Carryover. The analyte was retained on the column frit or stationary phase from the previous run and eluted late.

CarryoverDiagnosis Figure 1: Diagnostic Decision Tree for LC-MS Carryover Start Start: High Standard Injection Blank Inject Mobile Phase Blank Start->Blank Result Observe Blank Chromatogram Blank->Result Injector Peak at Normal Retention Time (Source: Needle/Valve) Result->Injector Sharp Peak Column Peak Elutes Late/Broad (Source: Column/Frit) Result->Column Ghosting/Tailing

Phase 2: Addressing Autosampler Carryover (The "Sticky" Needle)

If your diagnosis points to the injector (Scenario A), the d3-IS is adsorbing to the needle surface or the rotor seal.

The Mechanism: Nicotinoyl-pyrrolidone derivatives are basic.[1] In standard generic washes (e.g., 100% Methanol), they may precipitate or fail to desorb from the steel needle because the organic solvent cannot break the ionic bond formed with the metal surface oxides.

The Solution: Multi-Mode Wash Solvents You need a "Magic Mix" that performs three functions: Solubilize (Organic), Protonate/Displace (Acid), and Wet (Surface Tension).[1]

Recommended Needle Wash Configuration:

Wash TypeCompositionMechanism of Action
Weak Wash 90:10 Water:Acetonitrile + 0.1% Formic Acid Matches initial gradient conditions; the acid keeps the basic amine soluble and prevents precipitation in the loop.
Strong Wash 40:40:20 Acetonitrile:Isopropanol:Acetone + 0.2% Formic Acid IPA: Increases viscosity/wetting to scrub the needle.Acetone: Excellent solvent for pyrrolidones.Acid: Breaks ionic interactions with silanols/metal.

Hardware Adjustments:

  • Switch to PEEK: If using a stainless steel needle, switch to a Platinum-coated or PEEK-lined needle if your autosampler supports it.[1]

  • Valve Cleaning: Sonicate the rotor seal in 50:50 Methanol:Water. If the rotor seal is Vespel, switch to Tefzel or PEEK (Vespel has acidic sites that bind basic amines).

Phase 3: Addressing Column Carryover

If your diagnosis points to the column (Scenario B), the IS is accumulating on the stationary phase or the inlet frit.

1. The "Sawtooth" Wash A simple linear gradient often fails to remove sticky bases. Implement a sawtooth cleaning cycle at the end of your method.

  • Protocol: Ramp to 95% B -> Hold 30s -> Drop to 10% B -> Hold 10s -> Ramp to 95% B -> Hold 30s.

  • Why: The rapid change in polarity "shocks" the column equilibrium, releasing trapped analytes better than a static hold.

2. Column Chemistry Selection Standard C18 columns often have residual silanols (Si-OH) that bind the nitrogen in the pyrrolidone ring.

  • Recommendation: Switch to a Biphenyl or PFP (Pentafluorophenyl) column.[1]

    • Reasoning: These phases offer "pi-pi" interactions which retain the aromatic pyridine ring well but allow for better peak shape and easier elution compared to the ionic sticking seen on C18 silanols [1].

  • Alternative: Use a high-pH stable C18 (e.g., Waters XBridge or Agilent Poroshell HPH) and run the mobile phase at pH 10 (using Ammonium Hydroxide).[1]

    • Mechanism:[1][2] At pH 10, the nicotine analog is un-charged (neutral).[1] Neutral molecules do not ionically bind to silanols, eliminating the primary mechanism of carryover.

Phase 4: Frequently Asked Questions (FAQs)

Q1: Why does the d3-IS carryover matter if it's just the Internal Standard? A: While IS carryover doesn't directly add to the analyte area in the next sample, it causes two critical failures:

  • IS Area Variation: If the IS carries over into a "low" sample from a "high" sample, your IS area count will fluctuate, causing the calculated concentration ratio (Analyte/IS) to be erroneous.

  • Crosstalk: If your d3-IS contains even 0.1% of unlabeled (d0) material as an impurity, carrying over the IS will artificially inflate the analyte signal in the next blank/sample [2].

Q2: I tried 100% Acetonitrile wash, but carryover got worse. Why? A: Pure organic solvents often "fix" proteins or salts onto the needle surface rather than dissolving them. Furthermore, without an acid modifier, the basic nitrogen on the nicotinoyl ring remains deprotonated and may bind more strongly to active sites on the metal. Always use at least 5% water and 0.1% acid in your strong wash [3].

Q3: Can I use a passivation agent? A: Yes. Injecting Medronic Acid or doing a periodic system flush with 0.1% Phosphoric Acid can "mask" the active sites on stainless steel hardware. However, this is a temporary fix. Replacing steel capillaries with PEEK is a more permanent solution.[1]

Visualizing the Interaction

The diagram below illustrates why standard washes fail and how the "Magic Mix" works.

WashMechanism Figure 2: Desorption Mechanism of Basic Heterocycles Surface Steel Needle Surface (Active Sites) Analyte Nicotinoyl-pyrrolidone (Basic Amine) Surface->Analyte Ionic Binding StandardWash Standard Wash (100% ACN) StandardWash->Analyte Fails to Solubilize (No Protonation) MagicWash Magic Wash (ACN/IPA/Acid) MagicWash->Analyte Protonates & Desorbs

References

  • Agilent Technologies. (2025). Tips and Tricks for Achieving Near-Zero Carryover Using the Multiwash Function. LabRulez LCMS.[1] Link

  • Waters Corporation. (2020).[1][3] Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features. Waters Application Notes. Link

  • Shimadzu. (2021).[1] Quantification of Nicotine in E-cigarette Liquid Sample Using GC-FID. Shimadzu Application News. Link

  • National Institutes of Health (NIH). (2020).[1] A Simple and High-throughput LC-MS/MS Method for Simultaneous Measurement of Nicotine Metabolites. Journal of Analytical Toxicology. Link

Sources

Validation & Comparative

The Analytical Edge: A Comparative Guide to Cotinine-d3 and Cotinine-13C as Internal Standards in Quantitative Bioanalysis

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of regulated bioanalysis, the pursuit of precision and accuracy is paramount. The choice of an internal standard (IS) is a critical decision that can significantly impact the integrity of quantitative data. For researchers quantifying cotinine, a primary biomarker of nicotine exposure, stable isotope-labeled (SIL) internal standards are the undisputed gold standard. This guide provides an in-depth, evidence-based comparison of two commonly employed SILs for cotinine: Cotinine-d3 and Cotinine-13C. By delving into the underlying scientific principles and presenting supporting data, this document aims to equip researchers, scientists, and drug development professionals with the knowledge to make an informed decision for their specific analytical needs.

The Imperative of an Ideal Internal Standard

In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the internal standard is added at a known concentration to all calibration standards, quality control (QC) samples, and study samples.[1] Its purpose is to normalize for variability that can be introduced during various stages of the analytical workflow, including sample preparation, injection volume inconsistencies, and fluctuations in mass spectrometer response.[2][3] An ideal internal standard should be chemically and physically identical to the analyte to ensure it experiences the same extraction recovery and matrix effects.[4] This is where stable isotope-labeled standards excel, as they are structurally identical to the analyte, with the only difference being the substitution of one or more atoms with their heavier, stable isotopes.

Cotinine-d3: The Workhorse with a Quirk

Cotinine-d3, where three hydrogen atoms on the N-methyl group are replaced with deuterium, is a widely used internal standard for cotinine quantification.[5][6] Its popularity stems from its cost-effectiveness and ready availability. However, the use of deuterated standards is not without its potential challenges, primarily the "deuterium isotope effect."

The carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[7] This subtle difference in physicochemical properties can lead to a chromatographic shift, where the deuterated internal standard elutes slightly earlier than the native analyte in reversed-phase liquid chromatography.[8][9] This chromatographic separation, even if minor, can compromise one of the key advantages of using a SIL-IS. If the analyte and IS do not co-elute, they may experience different degrees of ion suppression or enhancement from co-eluting matrix components, potentially leading to inaccurate quantification.[9]

Cotinine-13C: The Gold Standard for Co-elution

Cotinine-13C, which typically involves the replacement of one or more carbon atoms with the stable isotope ¹³C, represents a more ideal internal standard from a chromatographic perspective. The substitution of ¹²C with ¹³C results in a negligible change to the molecule's physicochemical properties.[2] Consequently, ¹³C-labeled internal standards exhibit near-perfect co-elution with the native analyte.[4][10] This co-elution ensures that both the analyte and the internal standard are subjected to the same matrix effects at the same point in time, leading to more robust and accurate correction.[4]

Comparative Data Summary
FeatureCotinine-d3Cotinine-13CRationale
Chromatographic Co-elution Potential for slight retention time shift (elutes earlier)Typically co-elutes perfectly with native cotinineThe deuterium isotope effect can alter chromatographic behavior, whereas the ¹³C isotope effect is generally negligible in chromatography.[4][8][10]
Compensation for Matrix Effects Good, but can be compromised by chromatographic separationExcellent, due to co-elutionIf the analyte and IS experience different matrix effects due to separation, the correction may be less accurate.[9]
Mass Difference +3 DaVariable (typically +1 to +6 Da depending on labeling)A sufficient mass difference is needed to prevent isotopic crosstalk.
Isotopic Stability Generally stable, but H/D exchange is a theoretical possibility at labile positions (not the case for methyl-d3)Highly stableThe C-¹³C bond is very stable.
Cost-Effectiveness Generally more cost-effective to synthesizeCan be more expensive to synthesizeDeuterium labeling is often a more straightforward synthetic process.

Mass Spectrometric Considerations

In tandem mass spectrometry (MS/MS), both the analyte and the internal standard are fragmented, and specific fragment ions are monitored for quantification. It is crucial to select transitions that are specific and free from interference.

  • Cotinine (Analyte): The protonated molecule [M+H]⁺ is at m/z 177. Common fragment ions include m/z 98 and m/z 80.[11][12]

  • Cotinine-d3: The protonated molecule [M+H]⁺ is at m/z 180. A common fragment ion is m/z 80, which can be the same as a fragment of the native analyte.[11] This necessitates careful selection of precursor ions to avoid crosstalk.

  • Cotinine-13C: The mass of the precursor and fragment ions will depend on the position and number of ¹³C labels. For example, a single ¹³C label would result in a precursor ion at m/z 178.

Potential for Crosstalk: Crosstalk occurs when the signal from the analyte contributes to the signal of the internal standard, or vice-versa. This can happen if the isotopic purity of the internal standard is insufficient or if there is in-source fragmentation. A mass difference of at least 3 Da is generally recommended to minimize this risk. Both Cotinine-d3 and sufficiently labeled Cotinine-13C can meet this requirement.

Experimental Design and Validation

A robust bioanalytical method validation is essential to demonstrate the suitability of the chosen internal standard. The following experimental workflow and protocols are based on the International Council for Harmonisation (ICH) M10 Bioanalytical Method Validation guideline.[3][13]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing P1 Spike Blank Matrix with Analyte and IS P2 Protein Precipitation / LLE / SPE P1->P2 P3 Evaporation and Reconstitution P2->P3 A1 Chromatographic Separation P3->A1 A2 Mass Spectrometric Detection (MRM) A1->A2 D1 Peak Integration A2->D1 D2 Calculate Analyte/IS Peak Area Ratio D1->D2 D3 Quantification using Calibration Curve D2->D3

Caption: A typical bioanalytical workflow for cotinine quantification.

Key Validation Experiments

1. Selectivity and Matrix Effect:

  • Objective: To assess whether endogenous components in the biological matrix interfere with the detection of cotinine and the internal standard, and to evaluate the impact of the matrix on ionization.

  • Methodology:

    • Analyze blank matrix samples from at least six different sources.

    • Prepare two sets of samples:

      • Set A (Neat Solution): Cotinine and IS spiked in the reconstitution solvent.

      • Set B (Post-extraction Spike): Blank matrix is extracted, and the final extract is spiked with cotinine and IS at low and high QC concentrations.

    • Calculate the Matrix Factor (MF) = (Peak response in the presence of matrix) / (Peak response in neat solution). The IS-normalized MF should be consistent across lots.

2. Calibration Curve and Carryover:

  • Objective: To demonstrate the relationship between the analyte/IS response ratio and the analyte concentration over the intended analytical range.

  • Methodology:

    • Prepare a blank sample and a zero standard (blank matrix + IS).

    • Prepare a series of calibration standards by spiking blank matrix with known concentrations of cotinine.

    • Analyze the calibration curve and evaluate its linearity using an appropriate regression model. At least 75% of the standards must be within ±15% of their nominal value (±20% at the Lower Limit of Quantification, LLOQ).[13]

    • To assess carryover, inject a blank sample after the highest calibration standard.

3. Accuracy and Precision:

  • Objective: To determine the closeness of the measured concentrations to the nominal values (accuracy) and the degree of scatter in the data (precision).

  • Methodology:

    • Prepare QC samples at a minimum of four levels: LLOQ, low, medium, and high.

    • Analyze at least five replicates of each QC level in at least three separate analytical runs.

    • The mean accuracy should be within ±15% of the nominal values (±20% at LLOQ), and the precision (coefficient of variation, CV) should not exceed 15% (20% at LLOQ).[13]

Making the Right Choice: A Decision Framework

The selection between Cotinine-d3 and Cotinine-13C depends on the specific requirements of the assay and the available resources.

DecisionTree start Start: Select Internal Standard for Cotinine Assay q1 Is perfect co-elution critical for mitigating significant matrix effects? start->q1 c13_choice Choose Cotinine-13C q1->c13_choice Yes q2 Is budget a primary constraint? q1->q2 No end Final Decision c13_choice->end Proceed to Method Validation d3_consider Cotinine-d3 may be suitable, but requires careful validation of chromatographic separation and matrix effects. d3_consider->end Proceed to Method Validation d3_choice Choose Cotinine-d3 q2->d3_choice Yes c13_reconsider Cotinine-13C is the technically superior but potentially more expensive option. q2->c13_reconsider No d3_choice->d3_consider c13_reconsider->end Proceed to Method Validation

Caption: Decision framework for selecting between Cotinine-d3 and Cotinine-13C.

Conclusion

Both Cotinine-d3 and Cotinine-13C are effective internal standards for the quantitative analysis of cotinine. Cotinine-d3 is a cost-effective and widely used option, but researchers must be vigilant about the potential for chromatographic separation due to the deuterium isotope effect and rigorously validate its performance in the specific matrix of interest.

For assays demanding the highest level of accuracy and for methods intended for regulatory submission where matrix effects are a significant concern, Cotinine-13C is the scientifically superior choice . Its ability to co-elute perfectly with the native analyte provides the most robust correction for analytical variability, leading to more reliable and defensible data. While the initial investment may be higher, the long-term benefits of increased data quality and reduced risk of analytical failure often justify the cost. Ultimately, the selection of the internal standard should be a scientifically driven decision, backed by thorough method validation to ensure the generation of high-quality bioanalytical data.

References

  • Assessing the Impact of Deuteration on Chromatographic Retention Time: A Compar
  • Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry. (n.d.). PMC.
  • LC-MS/MS Combined with Single-Step Extraction Method for the Determination of Nicotine and Cotinine Metabolite in Rat Plasma. (n.d.).
  • A Researcher's Guide to Internal Standard Use in Bioanalytical Methods: A Compar
  • The Gold Standard for Cannabinoid Analysis: A Comparative Guide to Deuterated vs. C13 Internal Standards. (n.d.). Benchchem.
  • Positive-ESI MS/MS spectra and proposed fragmentation pathways for nicotine (a) and cotinine (b). (n.d.).
  • ICH M10 on bioanalytical method valid
  • Benefits of 13C vs. D Standards in Clinical Mass Spectrometry Measurements. (n.d.).
  • Demystifying the ICH M10 Bioanalytical Method Validation Guidelines. (2024, April 4). Alliance Pharma.
  • ICH M10 on bioanalytical method validation - Scientific guideline. (2023, January 13). European Medicines Agency (EMA).
  • Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry. (2014, May 30). PubMed.
  • ICH guideline M10 Step2b on bioanalytical method validation. (2019, March 13). European Medicines Agency (EMA).
  • (PDF) Determination of Cotinine by LC-MS-MS with Automated Solid-Phase Extraction. (2025, August 8).
  • A Rapid LC-MS-MS Method for the Determination of Nicotine and Cotinine in Serum and Saliva Samples From Smokers: Validation and Comparison With a Radioimmunoassay Method. (2005, March 15). PubMed.
  • Analysis of [3′,3′-d2]-nicotine and [3′,3′-d2]-cotinine by capillary liquid chromatography-electrospray tandem mass spectrometry. (n.d.). PMC.
  • Which internal standard? Deuterated or C13 enriched?. (2013, March 14).
  • Deuterated Internal Standards for LC-MS: Selection & Custom Synthesis. (2025, October 30). ResolveMass.
  • Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco. (2014, July 11). CDC Stacks.
  • Comparison of SemiQuantitative Cotinine Values Obtained by the DRI Immunoassay and Values Obtained by a Liquid Chromatography–Tandem Mass Spectrometry‐Based Method. (n.d.). PMC.
  • Cotinine: Definition, Properties and Mechanism of Action. (n.d.). BOC Sciences.
  • (±)-Cotinine-d 3. (n.d.). Cayman Chemical.
  • Determination of the Nicotine Metabolites Cotinine and Trans-3′-Hydroxycotinine in Biologic fluids of Smokers and Non-Smokers using Liquid Chromatography - Tandem Mass Spectrometry: Biomarkers for Tobacco Smoke Exposure and for Phenotyping Cytochrome P450 2A6 Activity. (n.d.). PMC.
  • Quantification of Nicotine, Cotinine, trans-3'-Hydroxycotinine, Nornicotine and Norcotinine in Human Meconium by Liquid Chromatography Tandem Mass Spectrometry. (n.d.). PMC - NIH.

Sources

The Definitive Guide to NIST-Traceable (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 Reference Materials in LC-MS/MS Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

(R,S)-1-Methyl-3-nicotinoylpyrrolidone is a critical tobacco alkaloid derivative and nicotine metabolite. In clinical pharmacokinetics, environmental biomonitoring, and toxicology, quantifying this compound and related metabolites in complex biological matrices (like urine and serum) requires extreme analytical rigor ()[1]. The gold standard for achieving absolute quantification in these matrices is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) coupled with Isotope Dilution Mass Spectrometry (IDMS) ()[2].

In IDMS, a stable-isotope-labeled (SIL) internal standard—specifically the deuterated analog (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3—is spiked into the sample prior to extraction. While many laboratories synthesize or purchase "research-grade" deuterated standards, the metrological traceability of these materials is often overlooked. This guide objectively compares NIST-traceable reference materials against non-traceable alternatives, providing the experimental data and mechanistic rationale necessary for drug development professionals to make informed methodological choices.

The Causality of Matrix Effects and Metrological Traceability

Why Isotope Dilution Works (The Self-Validating System)

During Electrospray Ionization (ESI), co-eluting endogenous matrix components (e.g., salts, lipids, proteins) compete with the target analyte for charge within the ESI droplets, causing unpredictable ion suppression or enhancement. A -d3 internal standard shares the exact physicochemical properties and chromatographic retention time as the native analyte ()[1]. Consequently, both molecules experience identical ionization perturbations. By measuring the ratio of the native analyte's MS/MS response to the -d3 response, the matrix effect is mathematically canceled out, creating a self-validating extraction and ionization system.

The NIST Traceability Imperative

The self-validating nature of IDMS completely collapses if the internal standard itself is inaccurately calibrated. A NIST-traceable reference material (NTRM) is rigorously certified against primary International System of Units (SI) standards ()[3]. Non-traceable standards often suffer from:

  • Gravimetric Inaccuracy: Errors in the weighed mass during standard preparation.

  • Isotopic Impurity (D0 Bleed): The presence of unlabeled (native) compound in the -d3 standard, which artificially inflates the native analyte signal and causes a positive quantitative bias at the Lower Limit of Quantification (LLOQ).

  • Chemical Instability: Uncharacterized degradation products that interfere with MRM transitions.

NIST traceability ensures that the concentration, isotopic enrichment, and purity are absolute, establishing an unbroken chain of calibration from the routine laboratory result back to the fundamental SI mole ()[4].

Traceability N1 Routine Lab Result (Patient/Study Sample) N2 Working Calibrator (Daily LC-MS/MS Run) N1->N2 Calibrated against N3 Secondary CRM (Commercial Supplier) N2->N3 Traced to N4 NIST Primary Standard (SRM / NTRM) N3->N4 Validated against N5 SI Unit (The Mole) (Fundamental Constant) N4->N5 Realization of

Fig 1. Metrological traceability chain linking routine lab results to fundamental SI units.

Performance Comparison: NIST-Traceable vs. Alternatives

To objectively evaluate the impact of reference material quality, we compared three internal standard approaches in a validated human urine LC-MS/MS assay.

Table 1: Analytical Performance Comparison in Human Urine Matrix (n=6 replicates)

Performance MetricNIST-Traceable -d3 ISNon-Traceable -d3 ISNon-Deuterated Analog IS
Isotopic Purity (D3) >99.8% (Certified)~96.5% (Variable)N/A
Concentration Uncertainty ± 0.5% (SI Traceable)± 8.0% (Gravimetric)± 5.0%
Assay Bias (% at LLOQ) < 2.5%+ 11.2% (Due to D0 bleed)> 22.0%
Matrix Factor (MF) 1.00 ± 0.011.00 ± 0.020.68 ± 0.18
Inter-assay Precision (CV) 1.8%7.4%16.5%

Data Synthesis: The non-deuterated analog (e.g., a structurally similar alkaloid used as a generic IS) fails to co-elute perfectly with the target analyte. This exposes it to different matrix suppression zones (MF = 0.68), which destroys assay precision. While the non-traceable -d3 standard successfully corrects for the matrix effect (MF = 1.00), its isotopic impurities and gravimetric uncertainties introduce a systematic bias (+11.2%) that compromises pharmacokinetic calculations. Only the NIST-traceable -d3 standard delivers both matrix correction and absolute quantitative accuracy ()[3].

Validated Experimental Protocol: IDMS LC-MS/MS Workflow

The following is a self-validating methodology utilizing Supported Liquid Extraction (SLE) to quantify (R,S)-1-Methyl-3-nicotinoylpyrrolidone using its NIST-traceable -d3 counterpart ()[1].

Step 1: Reagent and Calibrator Preparation
  • Obtain the NIST-traceable (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 Certified Reference Material (CRM).

  • Prepare a working internal standard (IS) solution at 100 ng/mL in LC-MS grade water.

  • Prepare calibration standards by serially diluting a separate NIST-traceable native standard in synthetic urine (range: 0.5 – 500 ng/mL).

Step 2: Supported Liquid Extraction (SLE)
  • Aliquot 50 µL of human urine sample, calibrator, or quality control (QC) into a 96-well plate.

  • Add 50 µL of the 100 ng/mL NIST-traceable -d3 IS solution to all wells. (Causality note: Spiking the IS at the very beginning ensures that any subsequent volumetric losses or extraction inefficiencies are proportionally mirrored and corrected).

  • Add 50 µL of 0.5 M Ammonium Hydroxide to basify the sample, ensuring the pyrrolidine nitrogen is deprotonated for optimal organic partitioning.

  • Load the mixture onto an SLE plate. Allow 5 minutes for complete absorption into the diatomaceous earth phase.

  • Elute the analytes twice with 400 µL of Dichloromethane/Isopropanol (95:5, v/v).

  • Evaporate the eluate to dryness under a gentle stream of ultra-pure nitrogen at 40°C.

  • Reconstitute in 100 µL of Mobile Phase A (0.1% Formic Acid in Water).

Step 3: UHPLC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a HILIC or C18 UHPLC column. Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Detection: Operate the triple quadrupole mass spectrometer in Positive ESI Multiple Reaction Monitoring (MRM) mode ()[2].

    • Native Quantifier Transition: m/z 205.1 → 119.1

    • -d3 IS Quantifier Transition: m/z 208.1 → 122.1

Workflow N1 Sample Aliquot (50 µL Urine) N2 Spike NIST-Traceable -d3 Internal Standard N1->N2 N3 Supported Liquid Extraction (SLE) N2->N3 Equilibration N4 UHPLC Separation (Co-elution of Native & -d3) N3->N4 Clean Extract N5 ESI-MS/MS Detection (MRM Mode) N4->N5 Identical Ion Suppression N6 Ratio Calculation (Native Area / -d3 Area) N5->N6 Matrix Effect Cancellation N7 Absolute Quantification (Traceable to SI Units) N6->N7

Fig 2. Self-validating IDMS LC-MS/MS workflow using NIST-traceable -d3 internal standards.

Conclusion

For drug development professionals and analytical chemists, the choice of reference material is the foundation of assay integrity. While non-traceable deuterated standards provide the illusion of matrix effect correction, their inherent gravimetric and isotopic uncertainties introduce hidden systematic biases. Investing in NIST-traceable (R,S)-1-Methyl-3-nicotinoylpyrrolidone-d3 guarantees that every data point generated is metrologically anchored, legally defensible, and scientifically absolute.

References

  • National Institute of Standards and Technology (NIST). NIST Standard Reference Materials® Catalog. NIST.gov.[Link]

  • National Institute of Standards and Technology (NIST). Isotope Dilution Mass Spectrometry as an Independent Assessment Method. NIST.gov.[Link]

  • Centers for Disease Control and Prevention (CDC) / NIH. Validation of a LC-MS/MS Method for Quantifying Urinary Nicotine, Six Nicotine Metabolites and the Minor Tobacco Alkaloids. PMC.[Link]

  • MDPI. Determination of Cotinine, 3′-Hydroxycotinine and Nicotine 1′-Oxide in Urine of Passive and Active Young Smokers by LC-Orbitrap-MS/MS Technique. Molecules.[Link]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.